5-Bromothiazolo[4,5-b]pyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVVXHLXFMDCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability of 5-Bromothiazolo[4,5-b]pyridin-2-amine
This technical guide details the chemical properties, synthesis, stability, and reactivity of 5-Bromothiazolo[4,5-b]pyridin-2-amine (CAS: 1206250-55-6). It is designed for medicinal chemists and process scientists utilizing this scaffold for drug development, particularly in kinase inhibition and fragment-based drug discovery.
Chemical Identity, Synthesis, and Stability Profile
Executive Summary
This compound is a fused bicyclic heteroaromatic scaffold characterized by a thiazole ring annulated to a pyridine ring. It serves as a critical intermediate in medicinal chemistry, functioning as a "privileged structure" for the design of ATP-competitive kinase inhibitors (e.g., PI3K, EGFR) and other bioactive agents.
The molecule features two distinct orthogonal handles for diversification:
-
C2-Amine: A nucleophilic site for amide/urea formation.
-
C5-Bromine: An electrophilic handle for Palladium-catalyzed cross-coupling reactions.
This dual-functionality allows for rapid library generation around the thiazolo[4,5-b]pyridine core, making it a high-value building block.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1206250-55-6 |
| Molecular Formula | C₆H₄BrN₃S |
| Molecular Weight | 230.09 g/mol |
| SMILES | NC1=NC2=NC(Br)=CC=C2S1 |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | ~2.5 (Pyridine N), ~13 (Amine NH) |
| LogP (Predicted) | ~1.6 - 2.3 |
| H-Bond Donors | 1 (NH₂) |
| H-Bond Acceptors | 3 (N, S) |
Structural Logic
The molecule consists of a [4,5-b] fused system.[1][2][3][4] The numbering is critical for regioselectivity:
-
Position 1 (S): Thiazole sulfur.[5]
-
Position 4 (N): Pyridine nitrogen.[7]
-
Position 5 (C-Br): The site of the bromine substituent, adjacent to the pyridine nitrogen.
The C5-position is electronically activated by the adjacent pyridine nitrogen, making the C-Br bond highly reactive towards oxidative addition with transition metals, yet relatively stable to hydrolytic cleavage.
Synthesis & Manufacturing
The synthesis of this compound typically proceeds via the cyclization of functionalized pyridine precursors. The most robust route involves the construction of the thiazole ring onto a pre-existing pyridine core.
Core Synthetic Route: The Thiocyanate Cyclization
This method is preferred for its scalability and avoidance of unstable intermediates.
-
Starting Material: 2-Amino-6-bromopyridine.
-
Nitration: Electrophilic aromatic substitution introduces a nitro group at the C3 position.
-
Reduction: The nitro group is reduced to an amine (Fe/AcOH or H₂/Pd), yielding 2,3-diamino-6-bromopyridine.
-
Cyclization: Reaction with potassium thiocyanate (KSCN) and bromine (or oxidative cyclization with thionyl chloride) closes the thiazole ring.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis from 2-amino-6-bromopyridine via nitration, reduction, and oxidative cyclization.
Process Considerations
-
Regiochemistry: The initial nitration of 2-amino-6-bromopyridine is highly regioselective for the C3 position due to the directing effect of the amino group and steric hindrance/electronic deactivation at C5 by the bromine.
-
Purification: The final product often precipitates from the reaction mixture (e.g., acetic acid/water), simplifying isolation.
Chemical Stability Profile
Understanding the stability of this scaffold is vital for storage and formulation.
Solid-State Stability
-
Thermal: The fused heterocyclic core confers high thermal stability. Decomposition typically does not occur below 200°C.
-
Photostability: Thiazolopyridines can be susceptible to photo-oxidation. Store in amber vials.
-
Hygroscopicity: Generally low, but the primary amine can form hydrates or salts with atmospheric acids over prolonged exposure.
Solution Stability & Degradation Pathways
| Condition | Stability | Mechanism/Note |
| Acidic (pH < 2) | Moderate | Protonation of Pyridine N (N4) occurs. Prolonged heating in strong acid may hydrolyze the C2-amine to a ketone (thiazolone). |
| Basic (pH > 10) | Good | Stable. The amine proton is not acidic enough to deprotonate under mild conditions (pKa ~13). |
| Oxidative | Sensitive | The sulfur atom (S1) is prone to oxidation to sulfoxide/sulfone by strong oxidants (mCPBA, H₂O₂). |
Forced Degradation Protocol (Recommendation)
For validation in a drug discovery campaign, the following stress tests are recommended:
-
Acid Hydrolysis: 1N HCl, 60°C, 24h. Monitor for hydrolysis of the amine.
-
Oxidation: 3% H₂O₂, RT, 4h. Monitor for S-oxidation or N-oxide formation.
Reactivity & Functionalization
The molecule is a bifunctional scaffold. The reactivity order is generally C2-Amine > C5-Bromine for nucleophilic attacks, but C5-Bromine is the primary site for carbon-carbon bond formation.
Reaction at C2-Amine (Nucleophilic)
The exocyclic amine is moderately nucleophilic. It is less reactive than a standard aniline due to the electron-withdrawing nature of the thiazolopyridine core.
-
Acylation: Reacts with acid chlorides or carboxylic acids (with coupling agents like HATU) to form amides.
-
Urea Formation: Reacts with isocyanates to form urea derivatives.
-
Protection: Can be protected as a Boc or Cbz group if chemoselectivity is required during C5 manipulation.
Reaction at C5-Bromine (Electrophilic)
The C5 position is activated for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
-
Buchwald-Hartwig: Amination to introduce secondary amines.
-
Sonogashira: Coupling with terminal alkynes.
-
Reactivity Note: The adjacent pyridine nitrogen (N4) can coordinate to Pd catalysts, potentially requiring higher catalyst loading or bidentate ligands (e.g., Xantphos, RuPhos).
Visualization: Reactivity Map
Caption: Functionalization pathways. Blue arrows indicate C2-amine modification; Red arrows indicate C5-bromine coupling.
Handling, Storage, & Safety
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
Safety (SDS Highlights):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.
-
References
-
PubChem. (2025).[8][2][9] 5-Bromo-[1,3]thiazolo[4,5-b]pyridin-2-amine (CID 45789977). National Center for Biotechnology Information. Link
-
Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry. Link
-
Lelyukh, M. I., et al. (2017). Recent advances in the synthesis of thiazolo[4,5-b]pyridines.[1][3][4] Part 2.Link
-
Heterocyclic Letters. (2021). Scalable process for preparation of bromopyridine derivatives.[10]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. [1,3]Thiazolo[4,5-b]pyridine | C6H4N2S | CID 20059202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - Thiazolo[4,5-b]pyridine (C6H4N2S) [pubchemlite.lcsb.uni.lu]
- 6. 1206250-55-6 | this compound - AiFChem [aifchem.com]
- 7. brieflands.com [brieflands.com]
- 8. PubChemLite - 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine (C6H4BrN3S) [pubchemlite.lcsb.uni.lu]
- 9. 5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine | C6H4BrN3S | CID 45789977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. heteroletters.org [heteroletters.org]
The Strategic Role of 5-Bromothiazolo[4,5-b]pyridin-2-amine in Modern Drug Discovery: A Technical Guide
For Immediate Release
A Deep Dive into the Therapeutic Potential and Synthetic Utility of 5-Bromothiazolo[4,5-b]pyridin-2-amine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds forming the backbone of many successful drugs. Among these, the thiazolo[4,5-b]pyridine scaffold has emerged as a privileged structure due to its diverse biological activities. This technical guide focuses on a key derivative, this compound, and its pivotal role as a versatile intermediate in the synthesis of potentially potent therapeutic molecules. While the direct pharmacological profile of this bromo-derivative is not extensively documented, its strategic importance lies in the synthetic handles it provides for creating libraries of compounds with significant therapeutic promise, particularly in the realm of kinase inhibition and other targeted therapies.
The Thiazolo[4,5-b]pyridine Core: A Scaffold of Therapeutic Promise
The fusion of a thiazole and a pyridine ring to form the thiazolo[4,5-b]pyridine system creates a unique electronic and structural architecture that has been exploited in the development of various biologically active agents. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, is a common feature in numerous pharmaceuticals, including antimicrobial and anticancer drugs. The pyridine ring, a six-membered nitrogen-containing heterocycle, is also a cornerstone of many medicinal compounds. The combination of these two rings in the thiazolo[4,5-b]pyridine scaffold has given rise to derivatives with a broad spectrum of reported activities, including:
-
Antimicrobial Activity: Derivatives of the thiazolo[4,5-b]pyridine core have shown promising activity against various bacterial and fungal strains.[1][2]
-
Anti-inflammatory Effects: Certain thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated considerable anti-inflammatory properties, with some showing efficacy comparable to or exceeding that of ibuprofen in preclinical models.
-
Anticancer Potential: The thiazolo[4,5-b]pyridine scaffold has been investigated for its cytotoxic effects against various cancer cell lines.[3]
-
Antioxidant Properties: Novel thiazolo[4,5-b]pyridine-based 1,2,3-triazoles have been synthesized and shown to possess potent antioxidant activity in in vitro assays.[4]
The Strategic Importance of this compound as a Synthetic Intermediate
The introduction of a bromine atom at the 5-position of the thiazolo[4,5-b]pyridin-2-amine core is a key strategic decision in the design of synthetic routes towards novel drug candidates. This bromine atom serves as a versatile functional group that can be readily transformed into a wide array of other substituents through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the 5-position of the scaffold, a crucial step in establishing structure-activity relationships (SAR) and optimizing the potency and selectivity of lead compounds.
The 2-amino group on the thiazole ring also provides a convenient point for further derivatization, enabling the introduction of diverse side chains that can interact with specific biological targets. The combination of these two reactive sites makes this compound a highly valuable building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Synthetic Workflow: Leveraging the Bromo-Intermediate
The general synthetic strategy for utilizing this compound in the development of kinase inhibitors and other targeted therapies often follows a convergent approach.
Caption: A generalized synthetic workflow illustrating the central role of this compound as a key intermediate for diversification.
Therapeutic Potential in Kinase Inhibition
While specific examples of kinase inhibitors derived directly from this compound are not abundant in the public domain, the closely related isomeric thiazolo[5,4-b]pyridine scaffold has been extensively explored for this purpose. The insights gained from these studies provide a strong rationale for the investigation of 5-substituted thiazolo[4,5-b]pyridine derivatives as kinase inhibitors.
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The thiazolopyridine scaffold is attractive for kinase inhibitor design because it can mimic the hinge-binding interactions of ATP in the enzyme's active site.
Studies on thiazolo[5,4-b]pyridine derivatives have identified potent inhibitors of phosphoinositide 3-kinases (PI3Ks) and c-KIT.[5][6] The SAR from these studies often highlights the importance of substituents at positions analogous to the 5-position of the thiazolo[4,5-b]pyridine core for achieving high potency and selectivity. This underscores the strategic value of having a bromo-intermediate that allows for the introduction of a wide range of chemical moieties at this key position.
Hypothetical Kinase Inhibitor Design Strategy
A plausible drug design strategy leveraging this compound would involve:
-
Hinge-Binding: Utilizing the nitrogen atoms of the pyridine and/or thiazole rings to form hydrogen bonds with the hinge region of the kinase active site.
-
Hydrophobic Pocket Interactions: Introducing a carefully selected aryl or heteroaryl group at the 5-position via Suzuki coupling to occupy a hydrophobic pocket in the active site.
-
Solvent-Exposed Region Interactions: Modifying the 2-amino group with various side chains to extend into the solvent-exposed region, which can improve solubility and provide additional target interactions.
Caption: A schematic representation of the binding hypothesis for a 5-substituted thiazolo[4,5-b]pyridin-2-amine derivative in a kinase active site.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl substituents at the 5-position.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with water as a co-solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.02-0.10 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the anhydrous solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-thiazolo[4,5-b]pyridin-2-amine derivative.
Note: The optimal conditions (catalyst, base, solvent, temperature) will need to be determined for each specific substrate combination.
Data Presentation
The following table presents hypothetical inhibitory concentration (IC₅₀) data for a series of 5-substituted thiazolo[4,5-b]pyridin-2-amine derivatives against a target kinase, illustrating the importance of the substituent at the 5-position.
| Compound ID | 5-Substituent (R1) | Target Kinase IC₅₀ (nM) |
| 1 | -Br (Starting Material) | >10,000 |
| 2a | -Phenyl | 850 |
| 2b | -4-Fluorophenyl | 420 |
| 2c | -4-Methoxyphenyl | 350 |
| 2d | -Pyridin-4-yl | 150 |
| 2e | -Thiophen-2-yl | 600 |
Note: This data is illustrative and intended to demonstrate the potential impact of modifications at the 5-position on biological activity.
Conclusion and Future Directions
This compound stands as a testament to the strategic importance of well-designed chemical intermediates in the drug discovery process. While its own therapeutic profile may be limited, its value as a versatile building block is undeniable. The ability to readily introduce a wide range of substituents at the 5-position through robust and scalable cross-coupling reactions opens the door to the rapid generation of diverse compound libraries.
Future research in this area should focus on the systematic exploration of the chemical space around the thiazolo[4,5-b]pyridine core, with a particular emphasis on the 5-position. The synthesis and screening of libraries of 5-substituted derivatives against a panel of therapeutically relevant kinases and other biological targets will be crucial in unlocking the full therapeutic potential of this promising scaffold. The insights gained from such studies will not only lead to the identification of novel drug candidates but also contribute to a deeper understanding of the structure-activity relationships that govern the biological activity of this important class of heterocyclic compounds.
References
Click to expand
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 5. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Thiazolo[4,5-b]pyridine Scaffolds in Drug Discovery
[1]
Executive Summary
The thiazolo[4,5-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, distinct from its isomer thiazolo[5,4-b]pyridine. Functioning primarily as a purine bioisostere , this fused bicyclic core offers versatile binding geometries for ATP-competitive inhibition in kinases and DNA gyrase enzymes.
While its isomer ([5,4-b]) is widely recognized for c-KIT and EGFR inhibition, the [4,5-b] scaffold has emerged as a potent chemotype for:[1]
-
Oncology: Selective Pim-1 kinase inhibition (Serine/Threonine kinase modulation).[1]
-
Infectious Disease: Dual inhibition of bacterial DNA Gyrase and MurD ligase.[2]
-
Inflammation: COX-2 inhibition and antioxidant radical scavenging.[1][2]
This guide provides a technical deep-dive into the pharmacological mechanisms, synthesis, and validation protocols for this specific scaffold.
Structural Architecture & SAR Logic
The thiazolo[4,5-b]pyridine core consists of a pyridine ring fused to a thiazole ring across the 2,3-positions of the pyridine. Its utility stems from the ability to position hydrogen bond donors/acceptors (N3, N4) to mimic the adenine ring of ATP.[2]
Numbering and Key Positions
Modifications at specific positions drive selectivity:
-
C2 Position: Critical for "hinge binding" in kinases.[2] Introduction of amino, amido, or aryl groups here dictates affinity.[2]
-
N4 Nitrogen: Acts as a key hydrogen bond acceptor in the ATP binding pocket.[2]
-
C5/C6/C7 Positions: The "solvent-exposed" region.[1][2] Substitutions here (e.g., bulky aryl groups, sulfonamides) modulate solubility and pharmacokinetic (PK) properties.
Figure 1: SAR Logic of the Thiazolo[4,5-b]pyridine Scaffold. Key regions for medicinal chemistry optimization.
Therapeutic Mechanisms & Targets[1]
Oncology: Pim-1 Kinase Inhibition
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are constitutively active serine/threonine kinases.[1] Overexpression of Pim-1 is implicated in prostate and breast cancers.[1][2][3]
-
Mechanism: The thiazolo[4,5-b]pyridine core occupies the ATP-binding pocket.[1] The N3-H or C2-substituents form hydrogen bonds with the kinase hinge region (Glu121/Arg122).[1]
-
Potency: Derivatives have demonstrated IC
values in the low micromolar to nanomolar range against Pim-1, often exceeding the selectivity of standard staurosporine.
Antimicrobial: DNA Gyrase & MurD Inhibition
Unlike many kinase inhibitors that suffer from toxicity, specific [4,5-b] derivatives (particularly 5-ones) show high selectivity for bacterial targets.[1]
-
Targets: DNA Gyrase (Type II topoisomerase) and MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase).[1]
-
Activity: MIC values as low as 0.21 µM have been reported against Pseudomonas aeruginosa and Escherichia coli.[2]
-
Biofilm: Certain derivatives inhibit biofilm formation, a critical factor in resistant hospital-acquired infections.[1]
Comparative Potency Data[1][2]
| Compound Class | Target | Primary Activity | Reference Standard |
| Thiazolo[4,5-b]pyridin-2-one | Pim-1 Kinase | IC | Staurosporine (0.36 µM) |
| 5-Methyl-7-phenyl derivative | P. aeruginosa | MIC: 0.21 µM | Ciprofloxacin |
| C6-Sulfonamide derivative | PI3K | IC | Wortmannin |
*Note: High potency PI3K/c-KIT data is often associated with the [5,4-b] isomer; however, [4,5-b] variants show distinct selectivity profiles.[1]
Experimental Protocols
Synthesis of Thiazolo[4,5-b]pyridin-2-ones
This protocol utilizes a [3+3] cyclocondensation, a robust method for generating the core scaffold.[1]
Reagents:
-
4-amino-5H-thiazol-2-one[1]
-
Appropriate Chalcone (benzylideneacetone derivative)[1]
-
Glacial Acetic Acid[1]
-
Catalyst: Piperidine or anhydrous Sodium Acetate[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 4-amino-5H-thiazol-2-one (1.0 eq) and the substituted chalcone (1.0 eq) in glacial acetic acid (10 mL per mmol).
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1][2]
-
Precipitation: Cool the reaction mixture to room temperature and let stand overnight. The product often precipitates as a solid.[2]
-
Purification: Filter the precipitate. Wash sequentially with acetic acid, water, and methanol to remove unreacted starting materials.[2]
-
Recrystallization: Recrystallize from DMF/Acetic acid (1:2) to yield the pure 5-hydroxy-7-aryl-3H-thiazolo[4,5-b]pyridin-2-one.[1]
Figure 2: Synthetic workflow for the generation of the thiazolo[4,5-b]pyridine core via cyclocondensation.
Protocol: In Vitro Pim-1 Kinase Assay
Objective: Determine the IC
Materials:
- P-ATP (Specific activity ~3000 Ci/mmol).[1]
-
Assay Buffer: 20 mM MOPS (pH 7.0), 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM Na VO , 1 mM DTT.
Procedure:
-
Compound Prep: Prepare 10mM stock solutions of test compounds in 100% DMSO. Dilute serially in Assay Buffer (Final DMSO < 1%).[1][2]
-
Master Mix: Combine Pim-1 enzyme (5-10 ng/well), Substrate peptide (30 µM), and Assay Buffer in a 96-well plate.
-
Initiation: Add 10 µL of
P-ATP mix (Mg/ATP cocktail) to initiate the reaction.[1][2] -
Incubation: Incubate at 30°C for 30 minutes.
-
Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose paper squares.
-
Washing: Wash squares 3x with 0.75% phosphoric acid (5 min each) to remove unbound ATP.
-
Quantification: Wash once with acetone, dry, and count incorporated radioactivity using a scintillation counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC
using non-linear regression (GraphPad Prism).
Protocol: Antimicrobial MIC Determination
Objective: Evaluate antibacterial potency using the Broth Microdilution Method (CLSI Standards).
Procedure:
-
Inoculum Prep: Adjust bacterial culture (P. aeruginosa ATCC 27853) to 0.5 McFarland standard (~1.5 x 10
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1] -
Plate Setup: Dispense 100 µL of MHB into wells of a 96-well microtiter plate.
-
Dilution: Add 100 µL of test compound (stock in DMSO) to the first column. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (Final volume 200 µL; Final inoculum ~5 x 10
CFU/mL). -
Controls: Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.[2] Confirm by adding 30 µL of Resazurin dye (0.01%); blue indicates no growth, pink indicates viable bacteria.[2]
References
-
Chaban, T. I., et al. (2024).[2] Recent advances in the synthesis of thiazolo[4,5-b]pyridines.[4] Part 1: Focus on pyridine annulation to thiazole ring. Chemistry of Heterocyclic Compounds.[2][5][6][7][8][9]
-
Klenina, O. V., et al. (2025).[2][10] Recent advances in the synthesis of thiazolo[4,5-b]pyridines.[4] Part 3. Focus on biological activity. Semantic Scholar.[2]
-
Chaban, T., et al. (2020).[2] Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica.[2]
-
Altintop, M. D., et al. (2021).[2] Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI Molecules.[2]
-
Thoota, S., et al. (2025).[2] Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents.[1][10] Journal of King Saud University - Science.[1][2]
Sources
- 1. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … [ouci.dntb.gov.ua]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04838A [pubs.rsc.org]
- 9. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
Advanced Technical Guide: 5-Bromo-Substituted Thiazolopyridines in Medicinal Chemistry
The following technical guide provides an in-depth review and operational framework for working with 5-bromo-substituted thiazolopyridines in drug discovery.
Executive Summary
The thiazolopyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering a rigid, bicyclic framework that mimics purine bases (adenine/guanine). This structural mimicry makes it an exceptional template for designing ATP-competitive kinase inhibitors, DNA intercalators, and GPCR ligands.
Among the halogenated derivatives, 5-bromo-thiazolo[5,4-b]pyridine (and its 6-bromo isomer) serves as a critical "linchpin" intermediate. The bromine atom at the 5-position (adjacent to the pyridine nitrogen) or 6-position provides a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries. This guide synthesizes the synthesis, reactivity, and application of these high-value scaffolds.
Structural Intelligence & Nomenclature
Navigating the literature requires precise attention to numbering, as the fusion of the thiazole and pyridine rings can occur in multiple orientations. The two most relevant isomers for drug discovery are thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine .
Isomer Classification
-
Thiazolo[5,4-b]pyridine: The pyridine nitrogen is located at position 4.[1] The sulfur is at position 1. This is the most common scaffold for kinase inhibitors (e.g., PI3K, EGFR).
-
Thiazolo[4,5-b]pyridine: The pyridine nitrogen is at position 4, but the fusion orientation places the sulfur at position 1 relative to a different bridgehead.
Numbering Visualization (Graphviz)
The following diagram clarifies the IUPAC numbering scheme used throughout this guide to prevent regiochemical ambiguity.
Caption: IUPAC numbering for thiazolo[5,4-b]pyridine.[1][2][3] Note that C5 is adjacent to the pyridine nitrogen (N4).
Synthetic Routes to 5-Bromo-Thiazolopyridines[4]
The synthesis of the 5-bromo derivative typically relies on constructing the thiazole ring onto a pre-functionalized pyridine core.
Route A: Cyclization of 2-Halo-3-Aminopyridines (The "Gold Standard")
This route is preferred for its scalability and regiocontrol. It utilizes 2,6-dichloro-3-nitropyridine or 3-amino-2,6-dichloropyridine as starting materials.
Mechanism:
-
Nucleophilic Substitution: The chlorine at C2 (more electrophilic due to ortho-nitro group) is displaced by a sulfur source (KSCN or thiourea).
-
Reduction/Cyclization: Reduction of the nitro group (if present) triggers spontaneous cyclization with the pendant thiocyanate/thioamide to form the thiazole ring.
-
Functionalization: The remaining chlorine at C5 (originally C6 of the pyridine) acts as the handle. Note: To get the 5-Bromo analog, one starts with 2-chloro-6-bromo-3-nitropyridine.
Route B: The Sandmeyer Approach (Accessing 2,5-Dibromo)
For maximal diversity, the 2,5-dibromothiazolo[5,4-b]pyridine is synthesized. This allows sequential functionalization of C2 (thiazole) and C5 (pyridine).
Workflow Visualization (Graphviz):
Caption: Synthetic pathway to the versatile 2,5-dibromo scaffold from commercially available pyridines.
Chemical Reactivity & Functionalization Strategies[5]
The 5-bromo-thiazolopyridine scaffold exhibits unique electronic properties that dictate the order of reactivity.
Regioselectivity Rules
-
C2 Position (Thiazole):
-
Nucleophilic Attack: If C2 is halogenated (e.g., 2-bromo), it is highly susceptible to SNAr reactions with amines, alkoxides, or thiols due to the electron-withdrawing nature of the fused pyridine ring.
-
Lithiation: C2 protons are acidic and can be lithiated (n-BuLi) for quenching with electrophiles.
-
-
C5 Position (Pyridine):
-
Cross-Coupling: The C5-bromo group is an excellent partner for Pd-catalyzed couplings (Suzuki, Stille, Sonogashira).
-
Selectivity: In a 2,5-dibromo system, the C2-bromo is generally more reactive towards SNAr, while the C5-bromo is reserved for cross-coupling. However, under standard Suzuki conditions, oxidative addition can occur at both; therefore, C2 is often functionalized (e.g., to an amide or amine) before the C5 coupling.
-
Critical Reaction: Suzuki-Miyaura Coupling at C5
The C5-arylation is the primary method for extending the scaffold to interact with kinase hinge regions or hydrophobic pockets.
-
Base: Na2CO3 or K3PO4 (aqueous).
-
Solvent: DME/Water or 1,4-Dioxane/Water.
-
Temperature: 80–100 °C.
Medicinal Chemistry Applications
Kinase Inhibition (PI3K / c-KIT)
Thiazolo[5,4-b]pyridines are potent bioisosteres of quinazolines.
-
Mechanism: The N3 and N4 nitrogens often serve as hydrogen bond acceptors for the kinase hinge region (e.g., Valine or Methionine residues).
-
Case Study (c-KIT): 5-aryl-substituted thiazolo[5,4-b]pyridines (derived from 5-bromo precursors) have shown nanomolar potency against imatinib-resistant GIST cell lines. The substituent at C5 extends into the hydrophobic gatekeeper pocket.
SAR Table: Impact of C5 Substitution
| C5 Substituent | Electronic Effect | Biological Impact (General) |
| -Br | Lipophilic, Weakly withdrawing | Synthetic handle; moderate potency. |
| -Aryl (Ph) | Lipophilic, Conjugated | Increases hydrophobic interaction; often boosts potency. |
| -Heteroaryl | Polar/Lipophilic balance | Improves solubility and H-bonding potential. |
| -Morpholine | Electron-donating | Improves solubility; often reduces metabolic clearance. |
Experimental Protocols
Protocol 6.1: Synthesis of 5-Bromo-thiazolo[5,4-b]pyridin-2-amine
Objective: To create the core scaffold from a pyridine precursor.
-
Reagents: 3-Amino-6-bromo-2-chloropyridine (1.0 eq), Potassium Thiocyanate (KSCN, 4.0 eq), Conc. HCl (catalytic), Ethanol/Water (1:1).
-
Procedure:
-
Dissolve 3-amino-6-bromo-2-chloropyridine in EtOH/H2O.
-
Reflux at 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane).
-
Cool to room temperature.[5] The product often precipitates.
-
Adjust pH to ~8 with saturated NaHCO3 to ensure the free base form.
-
Filter the solid, wash with cold water and ether.
-
-
Yield: Typically 70–85%.
-
Validation: 1H NMR should show the disappearance of the pyridine C2-Cl signal and the appearance of a broad singlet (NH2).
Protocol 6.2: Suzuki Coupling at C5 Position
Objective: Functionalization of the 5-bromo position with an aryl boronic acid.
-
Reagents: 5-Bromo-substituted thiazolopyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), Na2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane : Water (4:1).
-
Procedure:
-
In a sealed tube, combine the bromide, boronic acid, and base.
-
Degas the solvent (sparge with Argon for 15 min) and add to the vessel.
-
Add the Pd catalyst under Argon flow.
-
Seal and heat to 90°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
References
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central (NIH), 2020. Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI / NIH, 2024. Available at: [Link]
-
Thiazolo[5,4-b]pyridine Numbering and Structure. PubChem. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 2017. Available at: [Link]
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A Guide to the Crystal Structure Analysis of 5-Bromothiazolo[4,5-b]pyridin-2-amine: A Keystone for Rational Drug Design
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 5-Bromothiazolo[4,5-b]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While a solved crystal structure for this specific molecule is not publicly available, this document outlines the complete experimental and analytical workflow required for its elucidation and interpretation. By leveraging established methodologies for analogous thiazole and brominated heterocyclic compounds, we present a detailed protocol, from synthesis and single-crystal growth to X-ray diffraction, structure solution, and the critical analysis of intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the profound implications of structural data in the rational design of novel therapeutics.
Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold
The thiazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The fusion of the electron-rich thiazole ring with the pyridine moiety creates a unique electronic and steric environment conducive to specific interactions with biological targets. The introduction of a bromine atom at the 5-position, yielding this compound, is a strategic modification. Halogen atoms, particularly bromine, are known to participate in halogen bonding, a non-covalent interaction that can significantly influence molecular conformation and crystal packing, thereby affecting a compound's pharmacokinetic and pharmacodynamic profiles.[3]
A definitive understanding of the three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount.[4][5] This knowledge, derived from single-crystal X-ray diffraction, provides an empirical foundation for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation inhibitors targeting specific enzymes or receptors. This guide will, therefore, serve as a detailed roadmap for obtaining and interpreting the crystal structure of this compound.
Experimental and Analytical Workflow
The successful elucidation of a crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles of crystallography. The following sections detail a robust workflow, from obtaining suitable crystalline material to the final analysis of the molecular structure.
Synthesis and Purification
The synthesis of the parent compound, thiazolo[4,5-b]pyridin-2-amine, can be achieved through the reaction of 2-aminopyridine with ammonium thiocyanate in the presence of an oxidizing agent like ceric ammonium nitrate.[6] Bromination at the 5-position would then be carried out using a suitable brominating agent.
Illustrative Synthetic Protocol (based on related compounds):
-
A mixture of the starting aminopyridine derivative and ammonium thiocyanate is prepared in a suitable solvent, such as glacial acetic acid or dimethyl sulfoxide (DMSO).[1][6]
-
The reaction is initiated, potentially with refluxing, and monitored by Thin Layer Chromatography (TLC) until completion.[1]
-
Upon cooling, the crude product precipitates and is collected by filtration.
-
The solid is washed sequentially with appropriate solvents (e.g., water, methanol, diethyl ether) to remove impurities.[1]
-
Recrystallization from a suitable solvent system (e.g., DMF/ethanol, acetic acid) is performed to yield high-purity material suitable for crystallization trials.[1]
Single-Crystal Growth: The Art and Science of Nucleation
Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation of a saturated solution is a common and effective technique.[7]
Step-by-Step Crystallization Protocol:
-
Prepare a saturated solution of purified this compound in a selected solvent or solvent mixture (e.g., methanol, ethanol, DMF) at a slightly elevated temperature.
-
Filter the solution while warm to remove any particulate matter.
-
Transfer the clear solution to a clean vial, covered loosely to allow for slow evaporation of the solvent at room temperature.
-
The vial should be left undisturbed in a vibration-free environment.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. The rate of evaporation must be controlled to prevent the formation of polycrystalline aggregates.
Single-Crystal X-ray Diffraction: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Data Collection Workflow:
Caption: Pathway from processed data to a validated crystal structure model.
Direct methods are typically employed to solve the phase problem and generate an initial electron density map. The heavy atoms (bromine and sulfur) are usually located first, followed by the lighter carbon and nitrogen atoms. The structural model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Anticipated Crystal Structure and Data Interpretation
Based on the analysis of related structures, we can anticipate key features of the this compound crystal structure.
Molecular Geometry
The fused thiazolo[4,5-b]pyridine ring system is expected to be essentially planar. Bond lengths and angles within the heterocyclic core should be consistent with those observed in other thiazole derivatives. [8] Table 1: Anticipated Crystallographic Data Summary
| Parameter | Anticipated Value/System | Rationale / Comparative Example |
| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules |
| Space Group | Centrosymmetric (e.g., P2₁/c) | High probability for achiral molecules |
| Z (Molecules per unit cell) | 2, 4, or 8 | Typical for organic compounds |
| C-S Bond Lengths | ~1.70 - 1.75 Å | Consistent with thiazole ring chemistry [8] |
| C-N Bond Lengths | ~1.30 - 1.40 Å | Reflects partial double bond character within the rings [8] |
| C-Br Bond Length | ~1.85 - 1.90 Å | Standard for brominated aromatic systems |
Analysis of Intermolecular Interactions
The crystal packing will likely be dominated by a network of hydrogen bonds and halogen bonds.
-
Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the nitrogen atoms of the pyridine and thiazole rings are potential acceptors. We anticipate strong N-H···N hydrogen bonds, which will likely form dimers or extended chains, playing a crucial role in the supramolecular assembly.
-
Halogen Bonding: The bromine atom is a key player in directing the crystal packing. Due to the anisotropic distribution of electron density around the covalently bonded bromine, a region of positive electrostatic potential, known as a σ-hole, exists along the C-Br bond axis. [3]This σ-hole can interact favorably with nucleophilic regions of adjacent molecules, such as the lone pairs on nitrogen or sulfur atoms. These C-Br···N or C-Br···S interactions are highly directional and can be a determining factor in the overall crystal architecture. [9][10]
-
π-π Stacking: The planar aromatic nature of the molecule suggests the likelihood of π-π stacking interactions between parallel-oriented thiazolo[4,5-b]pyridine rings, further stabilizing the crystal lattice.
Visualization of Potential Intermolecular Interactions:
Caption: Key intermolecular interactions expected in the crystal lattice.
Conclusion: From Structure to Drug Discovery
The crystal structure analysis of this compound provides an atomic-resolution snapshot that is indispensable for modern drug discovery. This empirical data validates computational models, elucidates the role of the bromine substituent in directing intermolecular interactions, and provides a precise 3D template for the design of more potent and selective analogs. [4][5]By understanding how this molecule self-assembles in the solid state, we gain invaluable insights into the types of non-covalent interactions it is predisposed to form, knowledge that can be directly translated to the design of high-affinity ligands for biological targets. The methodologies and analytical frameworks presented in this guide offer a robust pathway to obtaining and leveraging this critical structural information.
References
- BenchChem. (n.d.). Technical Whitepaper: Crystal Structure Analysis of Thiazole Derivatives.
- Liu, X., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. ACS Publications.
- PubMed. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed.
- Li, Y., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chalcogenide Letters.
- Pajkert, R., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC.
- Capdevila-Cortada, M., & Novoa, J. J. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm.
- Sünkel, K. (2024). Molecular and Crystal Structures of Some Bromocymantrenes. Open Access LMU.
- Deringer, V. L., et al. (2014). Intermolecular contacts in bromomalonic aldehyde—intuition, experiment, and theory. CrystEngComm.
- Maj, E., & Ratuszna, A. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science.
- Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
-
PubChem. (n.d.). 5-Bromo-t[5][11]hiazolo[5,4-b]pyridin-2-amine. PubChem. Retrieved from
- Sonawane, S. A., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry.
-
PubChemLite. (n.d.). 5-bromo-t[5][11]hiazolo[5,4-b]pyridin-2-amine. PubChemLite. Retrieved from
- Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmaceutical Chemistry Journal.
- Klenina, O., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Žurnal organìčnoï ta farmacetičnoï hìmìï.
- Valdés, H., et al. (2024). Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. MDPI.
- Yusuf, M., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Polycyclic Aromatic Compounds.
- Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar.
- Chaban, T., et al. (2019). Synthesis of some new N3 substituted 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-ones as potential biologically active compounds. Current issues in pharmacy and medicine: science and practice.
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Technical Guide to 5-Bromothiazolo[4,5-b]pyridin-2-amine: Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound belonging to the thiazolopyridine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Thiazolopyridine derivatives have been explored for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[1][2][3] This guide provides a consolidated overview of the known physical and chemical properties of this compound, offers context through related analogs, and details the standard experimental protocols for its characterization.
Chemical and Physical Properties
The definitive identity and fundamental physicochemical characteristics of a compound are the bedrock of any research and development endeavor. Below is a summary of the key identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | 5-bromo-[1][4]thiazolo[5,4-b]pyridin-2-amine | PubChem[5] |
| CAS Number | 934266-82-7 | PubChem[5] |
| Molecular Formula | C₆H₄BrN₃S | PubChem[5] |
| Molecular Weight | 230.09 g/mol | PubChem[5] |
| XLogP3 (Computed) | 2.3 | PubChem[5] |
| Polar Surface Area (Computed) | 80 Ų | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 4 | PubChem[5] |
Melting Point Analysis
As of the latest review of scientific literature and chemical databases, an experimentally determined melting point for this compound has not been publicly reported. The melting point is a critical parameter for assessing purity and ensuring consistency in synthetic batches.
Context from Structurally Related Analogs
To provide a predictive context, the melting points of several structurally similar thiazolo[4,5-b]pyridine derivatives are presented below. It is a common characteristic for this class of compounds, particularly those with aromatic substitutions, to exhibit high melting points, often exceeding 220°C, indicative of a stable crystal lattice.
| Compound Name | Melting Point (°C) | Source |
| 7-(4-Fluorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | 220–222 | MDPI[2] |
| 7-(3,4-Dimethoxyphenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | 236–238 | MDPI[2] |
| 7-(4-Bromophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | > 240 | Semantic Scholar[1] |
| N-(4-Chloro-phenyl)-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetamide | 172 | MDPI[3] |
| 2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-N-(4-nitro-phenyl)-acetamide | 180 | MDPI[3] |
This data suggests that the melting point of the title compound is likely to be significant, though experimental verification is required.
Standard Protocol: Melting Point Determination
The following protocol outlines the authoritative method for determining the melting point of a solid crystalline sample like this compound using a modern digital melting point apparatus. This procedure is designed as a self-validating system to ensure accuracy and reproducibility.
Principle: The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. A narrow range (e.g., < 2°C) is indicative of high purity.
Methodology:
-
Instrument Calibration:
-
Causality: Before any measurement, the accuracy of the apparatus must be verified to establish trustworthiness.
-
Procedure: Use certified melting point standards (e.g., p-Anisic acid, 182-184°C) that bracket the expected melting range of the sample.[6] Calibrate the instrument according to the manufacturer's instructions if the readings are outside the acceptable tolerance (typically ±0.5°C).
-
-
Sample Preparation:
-
Causality: The sample must be completely dry and finely powdered to ensure uniform heat transfer and eliminate artifacts from solvent or coarse particles.
-
Procedure: Place a small amount of the compound on a watch glass. If necessary, gently crush the crystals into a fine powder using a spatula. Ensure the sample is anhydrous by drying it under a vacuum.
-
-
Capillary Loading:
-
Causality: Proper loading ensures clear observation and consistent results. An overloaded capillary can lead to an artificially broad melting range.
-
Procedure: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The final packed sample height should be 2-3 mm.
-
-
Measurement:
-
Causality: A slow ramp rate near the melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Procedure:
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-20°C/min) to quickly approach the expected melting point (based on analog data).
-
Approximately 15-20°C below the expected melting point, reduce the ramp rate to 1-2°C/min.
-
Record the temperature (T1) at which the first signs of melting are observed.
-
Record the temperature (T2) at which the last solid crystal disappears.
-
The melting point is reported as the range T1-T2.
-
-
-
Validation:
-
Perform the measurement in triplicate to ensure the results are reproducible.
-
Caption: Workflow for accurate melting point determination.
Spectroscopic and Safety Profile
Expected Spectroscopic Characteristics
While the specific spectra for this compound are not available, based on its structure and data from related analogs, a researcher can anticipate the following key features for structural confirmation:
-
¹H NMR: Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
-
Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent [M+H]⁺ ion. A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine group (around 3100-3400 cm⁻¹) and C=N/C=C stretching vibrations in the aromatic region (around 1500-1650 cm⁻¹).
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[5]
-
H312: Harmful in contact with skin.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
-
H335: May cause respiratory irritation.[5]
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Caption: Relationship between known and inferred compound data.
References
-
PubChem. 5-Bromo-[1][4]thiazolo[5,4-b]pyridin-2-amine. National Center for Biotechnology Information. [Link]
-
Gomaa, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. [Link]
-
Gomaa, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
Demian, Y., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. 5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine | C6H4BrN3S | CID 45789977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Melting point standard 182.5-184.5°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Synthesis of 5-Bromothiazolo[4,5-b]pyridin-2-amine: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 5-Bromothiazolo[4,5-b]pyridin-2-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 2,6-diamino-3-bromopyridine. This document elucidates the underlying reaction mechanism, provides a step-by-step protocol, and outlines the necessary safety precautions and analytical characterization techniques. The content is specifically tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of the Thiazolo[4,5-b]pyridine Core
The thiazolo[4,5-b]pyridine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic and structural features of this fused heterocyclic system allow for diverse functionalization, making it an attractive target for the development of novel therapeutic agents. The specific target of this guide, this compound, incorporates a bromine atom, which serves as a versatile handle for further chemical modifications through cross-coupling reactions, and an amino group that can be readily derivatized.
This application note details a robust and reproducible method for the synthesis of this important intermediate, starting from 2,6-diamino-3-bromopyridine. The described protocol is designed to be accessible to chemists with a foundational understanding of organic synthesis.
Reaction Mechanism and Rationale
The synthesis of this compound from 2,6-diamino-3-bromopyridine is a two-step, one-pot reaction that proceeds through an initial electrophilic thiocyanation followed by an intramolecular cyclization.
Step 1: Electrophilic Thiocyanation
The reaction is initiated by the in-situ generation of an electrophilic thiocyanating agent from potassium thiocyanate (KSCN) and an oxidizing agent, such as bromine (Br₂) or ceric ammonium nitrate (CAN). The electron-rich 2,6-diaminopyridine ring is highly activated towards electrophilic substitution. The amino groups at positions 2 and 6 direct the incoming electrophile to the vacant 5-position.
-
Causality: The choice of a suitable oxidizing agent is critical. Bromine is effective but requires careful handling due to its corrosive and toxic nature. Ceric ammonium nitrate offers a milder alternative. The reaction is typically carried out in a protic solvent like acetic acid, which facilitates the reaction and helps to manage the reactivity of the system.
Step 2: Intramolecular Cyclization
Following the successful thiocyanation at the 5-position, the resulting intermediate, 2,6-diamino-3-bromo-5-thiocyanatopyridine, undergoes a spontaneous intramolecular nucleophilic attack. The exocyclic nitrogen of the amino group at the 6-position attacks the electrophilic carbon of the thiocyanate group. This cyclization event leads to the formation of the fused thiazole ring, yielding the desired this compound.
-
Trustworthiness: This type of intramolecular cyclization is a well-established and reliable method for the formation of fused heterocyclic systems. The proximity of the reacting functional groups in the intermediate makes this an entropically favored process.
Caption: Figure 1: Proposed Reaction Mechanism
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,6-Diamino-3-bromopyridine | ≥97% | Commercially available |
| Potassium Thiocyanate (KSCN) | ACS Reagent, ≥99% | Commercially available |
| Ceric Ammonium Nitrate (CAN) | ACS Reagent, ≥98.5% | Commercially available |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Commercially available |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house |
| Deionized Water | Laboratory Grade | In-house supply |
| Ethanol | Reagent Grade | Commercially available |
| Ethyl Acetate | HPLC Grade | Commercially available |
| Hexane | HPLC Grade | Commercially available |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: This reaction should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Ceric Ammonium Nitrate: Strong oxidizer. Avoid contact with combustible materials.
-
Potassium Thiocyanate: Harmful if swallowed or in contact with skin. In case of contact with acids, it may release very toxic gas.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Synthetic Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 2,6-diamino-3-bromopyridine (1.89 g, 10 mmol).
-
Dissolution: Add glacial acetic acid (50 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.
-
Addition of Thiocyanate: To the resulting solution, add potassium thiocyanate (2.91 g, 30 mmol) in one portion.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Oxidant: Prepare a solution of ceric ammonium nitrate (16.4 g, 30 mmol) in glacial acetic acid (30 mL). Add this solution dropwise to the cooled reaction mixture over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Cyclization: Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.
-
Drying: Dry the purified product under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons on the pyridine ring and the amine protons. The chemical shifts will be influenced by the electron-withdrawing bromine and the fused thiazole ring. |
| ¹³C NMR (DMSO-d₆) | Resonances for the carbons of the pyridine and thiazole rings. The carbon attached to the bromine will show a characteristic chemical shift. |
| Mass Spectrometry (ESI-MS) | The mass spectrum should show the molecular ion peak [M+H]⁺ and a characteristic isotopic pattern for a monobrominated compound ([M+H]⁺ and [M+H+2]⁺ with approximately equal intensity).[1] |
| FT-IR (KBr) | Characteristic absorption bands for N-H stretching of the amine group (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring, and C-Br stretching. |
| Melting Point | A sharp and distinct melting point, indicating the purity of the compound. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the calculated values for the molecular formula C₆H₄BrN₃S. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; Inactive reagents. | Ensure the reaction goes to completion by monitoring with TLC. Use fresh, high-purity reagents. Ensure the temperature for the cyclization step is maintained. |
| Formation of Multiple Products | Side reactions due to overheating or incorrect stoichiometry. | Maintain strict temperature control during the addition of the oxidizing agent. Use the correct molar ratios of the reactants. |
| Difficulty in Purification | Presence of persistent impurities. | If recrystallization is insufficient, consider column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 2,6-diamino-3-bromopyridine. The described methodology is robust and scalable, offering a practical route to this valuable building block for medicinal chemistry research. The elucidation of the reaction mechanism and the inclusion of comprehensive characterization and troubleshooting guides aim to facilitate the successful implementation of this synthesis in a laboratory setting.
References
- Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
- Chaban, T. I., et al. (2023). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds, 59(10/11), 637-639.
-
Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. [Link]
- BenchChem. (2025). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide.
-
PubChem. (n.d.). 5-Bromo-[2][3]thiazolo[5,4-b]pyridin-2-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Sources
Technical Application Note: Suzuki Cross-Coupling of 5-Bromothiazolo[4,5-b]pyridin-2-amine
This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on 5-Bromothiazolo[4,5-b]pyridin-2-amine . This scaffold presents specific chemoselective challenges due to the fused bicyclic system, the electron-deficient pyridine ring, and the coordinating capability of the free amine and thiazole nitrogen.
Executive Summary & Chemical Context
The substrate This compound is a "privileged scaffold" in kinase inhibitor discovery. However, it combines three distinct reactivity features that complicate standard cross-coupling:
-
The 2-Amino Thiazole Motif: This group can act as a bidentate ligand (via the exocyclic amine and the endocyclic N3), potentially poisoning Palladium catalysts. It also introduces solubility challenges due to high polarity and hydrogen bond donation.
-
The 5-Bromo-Pyridine Core: In the [4,5-b] fusion system, the bromine at position 5 is adjacent to the pyridine nitrogen (N4). This makes it electronically analogous to a 2-bromopyridine . It is highly activated for oxidative addition but prone to hydrodehalogenation (reduction) if the transmetallation step is slow.
-
Solubility: The flat, fused heteroaromatic system often suffers from poor solubility in non-polar solvents (Toluene, Hexanes), requiring polar aprotic systems.
This guide outlines a Standard Protocol (high robustness) and an Advanced Protocol (for difficult partners), along with a decision matrix for optimization.
Mechanistic Optimization Strategy
To achieve high yields, the catalytic cycle must be balanced to favor Transmetallation over competitive pathways like catalyst deactivation or protodeboronation.
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM or XPhos Pd G3 | Pd(dppf)Cl₂ has a large bite angle, stabilizing the Pd center against N-coordination. XPhos is bulky and electron-rich, facilitating oxidative addition on the electron-deficient ring and preventing amine binding. |
| Base | K₂CO₃ or K₃PO₄ | Weak-to-moderate bases minimize side reactions. K₃PO₄ is superior for boronic acids prone to protodeboronation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Water is essential to solubilize the inorganic base and activate the boronic acid (forming the boronate species). Dioxane solubilizes the polar substrate. |
| Temperature | 80–100 °C | High temperature is required to overcome the activation energy of the crowded transmetallation step, though the activated C-Br bond breaks easily. |
| Protection | Optional (Acetyl) | If yields are <30% with free amine, protect as N-acetyl (Ac). This eliminates catalyst poisoning and improves solubility. |
Experimental Protocols
Method A: The "Gold Standard" (Robust & General)
Best for: Initial screening, standard aryl boronic acids, and scale-up < 1g.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl-B(OH)₂ (1.2 – 1.5 equiv)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
Protocol:
-
Setup: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inertion: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Oxygen exclusion is critical to prevent homocoupling.
-
Solvent Addition: Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.
-
Base Addition: Inject degassed 2.0 M aq. K₂CO₃ (3.0 equiv).
-
Reaction: Heat the mixture to 90 °C for 2–12 hours. Monitor by LC-MS (TLC is often insufficient due to streaking of the amine).
-
Workup: Cool to room temperature. Dilute with EtOAc and water.[3] Separate layers. Extract aqueous layer 2x with EtOAc/n-Butanol (9:1) if the product is polar.
-
Purification: Flash chromatography (DCM/MeOH gradient 0-10%).
Method B: The "High-Performance" Method (Challenging Substrates)
Best for: Sterically hindered boronic acids, electron-rich bromides, or if Method A fails.
Reagents:
-
Catalyst: XPhos Pd G3 (2–5 mol%) or Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
Base: K₃PO₄ (3.0 equiv, solid or 0.5 M aq)
-
Solvent: n-Butanol or DMA/Water (10:1)
Protocol:
-
Charge solid reagents (Substrate, Boronic Acid, Base, Catalyst) into the vial.
-
Evacuate/Purge with Argon.
-
Add degassed n-Butanol .
-
Heat to 100 °C . The higher boiling point and polarity of n-Butanol often resolve solubility issues and accelerate the reaction.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting conditions and troubleshooting common failures.
Caption: Workflow for optimizing Suzuki coupling of this compound, prioritizing solubility and catalyst activity.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM only) | Catalyst poisoning by free amine or oxidative addition failure. | 1. Switch to XPhos Pd G3 (bulky ligand prevents N-binding).2. Protect amine with Acetyl group (Ac₂O, reflux). |
| Hydrodehalogenation (M-Br → M-H) | Protodeboronation of boronic acid or slow transmetallation. | 1. Lower temp to 80 °C.2. Use Boronic Ester (Bpin) instead of acid.3. Switch solvent to THF/Water (lower proton source). |
| Homocoupling (Ar-Ar) | Oxygen leak in the system. | 1. Degas solvents more rigorously (sparge with Ar for 15 min).2. Ensure base solution is also degassed. |
| Black Precipitate (Pd Black) | Catalyst decomposition (ligand dissociation). | Add excess ligand (e.g., add 5% extra PPh₃ or XPhos) or lower temperature. |
Safety & Handling
-
Toxicity: this compound is a potent heterocycle. Handle in a fume hood. Avoid inhalation of dust.
-
Reactive Hazards: Organoboronic acids can degrade over time; ensure fresh reagents are used.
-
Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before waste disposal to prevent heavy metal contamination.
References
-
Miyaura, N., & Suzuki, A. (1995).[6][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Li, H., et al. (2011). Optimization of Suzuki–Miyaura coupling of heteroaryl halides with aryl boronic acids. Organic Letters, 13(10), 2746-2749. Link
-
Barder, T. E., et al. (2005).[7] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
BenchChem Technical Support. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Link (Extrapolated analog data).
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Optimized Buchwald-Hartwig Strategies for 5-Bromothiazolo[4,5-b]pyridin-2-amine
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 5-Bromothiazolo[4,5-b]pyridin-2-amine .
The content addresses the specific chemoselective challenges posed by this scaffold: the competition between the exocyclic amine (C2-NH₂) and the electrophilic bromide (C5-Br), and the catalyst deactivation caused by the "amidine-like" N1-C2-N3 motif.
Executive Summary & Strategic Analysis
The thiazolo[4,5-b]pyridine core is a privileged scaffold in kinase inhibitor discovery (e.g., PI3K, CDK inhibitors) due to its bioisosteric relationship with purines. However, the 5-bromo-2-amino variant presents a classic "heterocycle-heterocycle" coupling challenge.
The Chemoselectivity Paradox
The molecule contains two reactive centers:[1]
-
C5-Bromide (Electrophile): Activated for oxidative addition due to its position ortho to the pyridine nitrogen (N4).
-
C2-Amine (Nucleophile/Ligand): A primary amine capable of acting as a competing nucleophile (homocoupling) or, more critically, as a bidentate ligand (with N3) that poisons the Palladium catalyst.
The "Amidine Poisoning" Mechanism
Standard ligands (PPh₃, dppf) often fail with this substrate because the C2-amine and the thiazole nitrogen (N3) form a stable 5-membered chelate with Pd(II), arresting the catalytic cycle prior to reductive elimination.
Success relies on two strategies:
-
Strategy A (Robust): Steric protection of the C2-amine (Boc-group) to eliminate coordination and nucleophilicity.
-
Strategy B (Direct): Use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) that sterically preclude the substrate from coordinating to the metal center, allowing direct coupling of the free amine species.
Decision Logic & Workflow
The following decision tree illustrates the selection process between Direct Coupling and Protection-Deprotection routes.
Caption: Workflow selection based on coupling partner complexity. Route A offers higher tolerance; Route B offers speed.
Protocol A: The Protection Strategy (Recommended)
This route is preferred for scale-up or when the coupling partner is expensive. Protecting the C2-amine as a carbamate (Boc) prevents catalyst poisoning and homocoupling.
Step 1: Boc-Protection
Rationale: The electron-withdrawing Boc group reduces the electron density on the thiazole nitrogen, preventing Pd-chelation.
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.), Et₃N, DCM.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM (0.2 M).
-
Add Et₃N (1.2 equiv) and DMAP (0.1 equiv).
-
Cool to 0°C and add Boc₂O (1.1 equiv) portion-wise.
-
Stir at RT for 4–6 h. Aqueous workup yields tert-butyl (5-bromothiazolo[4,5-b]pyridin-2-yl)carbamate .
-
Step 2: Cross-Coupling (Protected Substrate)
With the amine protected, standard Buchwald conditions become viable. Xantphos is the ligand of choice here due to its wide bite angle, which promotes reductive elimination in electron-deficient heterocycles.
-
Reagents:
-
Substrate: Boc-protected bromide (1.0 equiv).
-
Nucleophile: Aryl/Alkyl amine (1.2 equiv).
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%).
-
Ligand: Xantphos (5–10 mol%).
-
Base: Cs₂CO₃ (2.0 equiv) [Milder] or NaOtBu (1.4 equiv) [Faster].
-
Solvent: 1,4-Dioxane (anhydrous).
-
-
Detailed Workflow:
-
Inerting: Charge a reaction vial with Pd source, Ligand, and Base. Cycle vacuum/Argon 3 times. Note: Catalyst/Ligand premixing (10 min in solvent) is recommended if not using a pre-catalyst.
-
Addition: Add the Boc-protected bromide and the amine partner dissolved in degassed Dioxane.
-
Reaction: Heat to 90–100°C for 12–16 hours.
-
Monitoring: Monitor by LCMS. The Boc group usually remains stable under Cs₂CO₃ conditions.
-
Step 3: Deprotection
-
Conditions: TFA/DCM (1:4) at RT for 2 hours, followed by neutralization with sat. NaHCO₃.
Protocol B: Direct Coupling (Advanced)
This protocol utilizes Third/Fourth Generation Buchwald Pre-catalysts to couple the free amine substrate directly. This relies on the "Pd-G4" systems where the ligand is bulky enough to prevent the substrate from binding to the metal center.
Critical Factor: Ligand Selection.
-
BrettPhos: Best for primary amines .
-
RuPhos: Best for secondary amines .
-
LHMDS: The preferred base. It acts as a soluble, non-nucleophilic base that can deprotonate the incoming amine without attacking the electrophile.
Experimental Procedure (Direct Coupling)
Materials:
-
This compound (1.0 equiv)
-
Coupling Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2–5 mol%) [CAS: 1599466-81-5]
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv)
-
Solvent: Toluene or THF (Anhydrous)
Step-by-Step:
-
Glovebox/Schlenk Prep: In a nitrogen-filled glovebox or under strict Schlenk conditions, weigh the heteroaryl bromide, the amine (if solid), and the BrettPhos Pd G4 catalyst into a vial.
-
Solvent Addition: Add anhydrous Toluene (concentration 0.15 M).
-
Base Addition: Add LiHMDS dropwise at room temperature.
-
Note: The solution often turns dark red/brown. This is normal.
-
Why LHMDS? It rapidly deprotonates the amine to form the palladium-amido complex, accelerating the rate-limiting step and preventing the "poisoning" coordination of the starting material.
-
-
Heating: Seal the vial and heat to 65–80°C .
-
Caution: Do not overheat (>100°C) initially, as LHMDS can degrade sensitive substrates at high temps.
-
-
Workup: Quench with NH₄Cl (aq), extract with EtOAc.
Comparative Data & Troubleshooting
Ligand Performance Matrix
(Data extrapolated from analogous 2-amino-3-halopyridine couplings [1])
| Ligand | Substrate State | Base | Yield (Typical) | Notes |
| BrettPhos | Free Amine | LHMDS | 85-92% | Gold standard for primary amines. |
| RuPhos | Free Amine | LHMDS | 78-88% | Excellent for secondary/cyclic amines. |
| Xantphos | Boc-Protected | Cs₂CO₃ | 90-95% | Highly reliable; requires extra steps. |
| BINAP | Free Amine | NaOtBu | < 30% | Fails due to catalyst poisoning (N-chelation). |
| PPh₃ | Free Amine | Any | 0-10% | Complete catalyst deactivation. |
Common Failure Modes
-
Protodehalogenation (Reduction):
-
Homocoupling (Dimerization):
Mechanistic Visualization
The following diagram details the catalytic cycle, highlighting the critical "Poisoning Trap" that Protocol B avoids via steric bulk.
Caption: The "Poison Trap" (Red) occurs when small ligands allow the substrate to chelate Pd. Bulky ligands force the cycle toward Amine Binding.
References
-
Gundersen, K. T., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry. (Demonstrates RuPhos/BrettPhos utility for 2-amino-pyridine fused systems).
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] (The authoritative guide on Ligand selection).
-
Paul, F., et al. "Organometallic Chemistry of Heteroaryl Halides." Journal of the American Chemical Society.[1] (Mechanistic insights into oxidative addition of pyridine-fused halides).
-
PubChem Compound Summary. "5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine."[6] (Physical properties and safety data).
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. PubChemLite - 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine (C6H4BrN3S) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Procedure for Cyclization to form 5-Bromothiazolo[4,5-b]pyridin-2-amine
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol details a robust two-step synthetic sequence, commencing with the preparation of the key intermediate, 2,3-diamino-5-bromopyridine, followed by a cyclization reaction with thiourea. This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.
Introduction
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. The fusion of a thiazole ring to a pyridine core creates a bioisostere of purine, allowing for interactions with various biological targets. The specific compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, with the bromine atom providing a handle for further functionalization through cross-coupling reactions.
This application note details a reliable and scalable procedure for the synthesis of this compound, leveraging the well-established Hantzsch thiazole synthesis. The methodology is presented in two distinct parts: the synthesis of the precursor 2,3-diamino-5-bromopyridine, and its subsequent cyclization to the target compound.
PART 1: Synthesis of 2,3-Diamino-5-bromopyridine
The synthesis of the key intermediate, 2,3-diamino-5-bromopyridine, is achieved through a three-step sequence starting from the readily available 2-aminopyridine. This part of the protocol is adapted from a well-established procedure published in Organic Syntheses.[1]
Step 1.1: Bromination of 2-Aminopyridine
This step introduces a bromine atom at the 5-position of the pyridine ring.
-
Reaction: 2-Aminopyridine is treated with bromine in acetic acid.
-
Rationale: The amino group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions. By controlling the stoichiometry and reaction conditions, selective bromination at the 5-position can be achieved. Acetic acid serves as a solvent and facilitates the reaction.
Step 1.2: Nitration of 2-Amino-5-bromopyridine
A nitro group is introduced at the 3-position, adjacent to the amino group.
-
Reaction: 2-Amino-5-bromopyridine is nitrated using a mixture of nitric acid and sulfuric acid.
-
Rationale: The strong electron-withdrawing nature of the bromine atom and the protonated amino group in the strongly acidic medium directs the incoming nitro group to the 3-position. Concentrated sulfuric acid is used to generate the nitronium ion (NO₂⁺), the active electrophile.
Step 1.3: Reduction of 2-Amino-5-bromo-3-nitropyridine
The nitro group is reduced to an amino group, yielding the desired diamino-substituted pyridine.
-
Reaction: The nitro compound is reduced using iron powder in a mixture of ethanol, water, and hydrochloric acid.
-
Rationale: Iron in the presence of an acid is a classical and effective method for the reduction of aromatic nitro groups. The reaction is heterogeneous and proceeds via a series of single-electron transfers.
Experimental Protocol for 2,3-Diamino-5-bromopyridine
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 2-Aminopyridine | Reagent grade, 99% |
| Bromine | Reagent grade, 99.5% |
| Acetic acid, glacial | ACS grade |
| Nitric acid, 95% | ACS grade |
| Sulfuric acid, concentrated | ACS grade |
| Iron powder, reduced | -100 mesh |
| Ethanol, 95% | ACS grade |
| Hydrochloric acid, concentrated | ACS grade |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer with heating mantle | |
| Reflux condenser | |
| Dropping funnel | |
| Filtration apparatus | |
| pH paper |
Procedure:
A detailed procedure for the synthesis of 2,3-diamino-5-bromopyridine can be found in the peer-reviewed literature.[1] The key steps involve:
-
Bromination: Dissolving 2-aminopyridine in glacial acetic acid, followed by the dropwise addition of a solution of bromine in acetic acid at a controlled temperature. The product, 2-amino-5-bromopyridine, is isolated by neutralization and filtration.
-
Nitration: The 2-amino-5-bromopyridine is then carefully added to concentrated sulfuric acid at a low temperature, followed by the dropwise addition of nitric acid. The reaction mixture is stirred and then poured onto ice, and the resulting 2-amino-5-bromo-3-nitropyridine is collected by filtration after neutralization.
-
Reduction: The 2-amino-5-bromo-3-nitropyridine is refluxed with reduced iron powder in a mixture of ethanol, water, and a catalytic amount of concentrated hydrochloric acid. After the reaction is complete, the iron is filtered off, and the filtrate is concentrated to yield the crude 2,3-diamino-5-bromopyridine, which can be purified by recrystallization.
PART 2: Cyclization to form this compound
This part of the protocol describes the cyclization of 2,3-diamino-5-bromopyridine with thiourea to form the target molecule. This reaction is a variation of the Hantzsch thiazole synthesis.
Reaction Mechanism
The cyclization reaction proceeds through a well-established mechanism.[2]
-
Thiocarbamide Formation (in situ): While not explicitly isolated, the reaction can be conceptualized as the formation of a thiourea derivative from one of the amino groups of the diaminopyridine.
-
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the carbon atom bearing the other amino group (C2 of the pyridine ring).
-
Cyclization and Deamination: An intramolecular cyclization occurs, followed by the elimination of ammonia, leading to the formation of the thiazole ring.
Diagram of the Proposed Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol for Cyclization
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 2,3-Diamino-5-bromopyridine | Synthesized as per Part 1 |
| Thiourea | Reagent grade, 99% |
| Ethanol | Anhydrous |
| Round-bottom flask | 100 mL |
| Reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Filtration apparatus | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diamino-5-bromopyridine (1.88 g, 10 mmol) and thiourea (0.84 g, 11 mmol).
-
Add 50 mL of anhydrous ethanol to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the synthesized molecule.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling any of the chemicals mentioned in this protocol.
2,3-Diamino-5-bromopyridine:
-
Hazards: May cause skin, eye, and respiratory irritation.[3][4]
-
Precautions: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Thiourea:
-
Hazards: Harmful if swallowed.[5][6][7][8] Suspected of causing cancer and may damage fertility or the unborn child.[5][6][7] Toxic to aquatic life with long-lasting effects.[5][6]
-
Precautions: Handle with extreme care in a fume hood. Avoid generating dust. Wear appropriate PPE to prevent skin contact and inhalation. Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Bromine:
-
Hazards: Highly corrosive and toxic. Causes severe burns.
-
Precautions: Handle only in a fume hood with appropriate PPE, including a face shield and heavy-duty gloves. Have a bromine spill kit readily available.
Acids (Acetic, Nitric, Sulfuric, Hydrochloric):
-
Hazards: Corrosive and can cause severe burns.
-
Precautions: Handle in a fume hood. Add acid to water, never the other way around. Wear appropriate acid-resistant gloves and eye protection.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Avoid releasing thiourea into the environment.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1.1 | Incomplete reaction or loss during work-up. | Ensure dropwise addition of bromine and maintain the correct temperature. Be careful during the neutralization and filtration steps. |
| Formation of di- or tri-brominated products | Excess bromine or incorrect reaction temperature. | Use the correct stoichiometry of bromine. Maintain the recommended temperature throughout the addition. |
| Low yield in Step 1.3 | Incomplete reduction. | Ensure the iron powder is of good quality (reduced). The reaction may require a longer reflux time. |
| Incomplete cyclization in Part 2 | Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. Ensure the reaction is at a steady reflux. |
| Difficulty in purification | Presence of unreacted starting materials or side products. | Ensure the reaction goes to completion. Recrystallization from an appropriate solvent system should be optimized. Column chromatography may be necessary for highly impure samples. |
Conclusion
The procedure outlined in this application note provides a reliable and well-documented method for the synthesis of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can confidently prepare this valuable building block for further applications in drug discovery and development. The mechanistic insights provided should aid in understanding the reaction and in troubleshooting any potential issues.
References
-
Fox, B. A.; Threlfall, T. L. 2,3-diaminopyridine. Org. Synth.1973 , 53, 44. DOI: 10.15227/orgsyn.053.0044. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: thiourea. [Link]
-
ChemSupply Australia Pty Ltd. Safety Data Sheet THIOUREA. [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Thiourea. [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Thiourea. [Link]
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- 4. 2,3-Diamino-5-bromopyridine(38875-53-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
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Application Note & Protocols: Strategic Functionalization of the C-5 Position in the Thiazolo[4,5-b]pyridin-2-amine Scaffold
Introduction: The Strategic Value of the Thiazolo[4,5-b]pyridine Core
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry. As a purine bioisostere, it provides a versatile framework for designing molecules that can interact with a wide array of biological targets.[1][2] Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4]
The ability to introduce diverse substituents at specific positions of this scaffold is paramount for successful drug discovery campaigns. Functionalization allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity. Among the various positions on the bicyclic ring, the C-5 position of the pyridine moiety offers a key vector for exploring structure-activity relationships (SAR). Introducing substituents at C-5 can significantly modulate the molecule's interaction within protein binding pockets, akin to strategies used for targeting the ATP-binding site in kinases with related scaffolds.[5]
This guide provides an in-depth analysis of synthetic strategies and detailed protocols for the targeted functionalization of the C-5 position of thiazolo[4,5-b]pyridin-2-amine, empowering researchers to efficiently generate diverse compound libraries for drug development.
Mechanistic Considerations & Synthetic Strategy
Functionalizing the C-5 position of the electron-deficient pyridine ring within the thiazolo[4,5-b]pyridin-2-amine core presents unique challenges. The electronic nature of the fused system and the presence of other reactive sites (the 2-amino group, the thiazole nitrogen, and the C-7 position) necessitate robust and selective synthetic methods. Two primary strategies have proven most effective:
-
Strategy A: Cross-Coupling via a Pre-functionalized C-5 Halide. This is the classical and most reliable approach. It involves the initial synthesis of a 5-halo-thiazolo[4,5-b]pyridin-2-amine intermediate, which then serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions. This method offers broad substrate scope and predictable reactivity.
-
Strategy B: Direct C-H Functionalization. A more modern, atom-economical approach that circumvents the need for a halogenated intermediate. This strategy involves the direct activation of the C-5 C-H bond, typically with a palladium catalyst, followed by coupling with a suitable partner. While elegant, this method can sometimes be more sensitive to substrate electronics and may require more extensive optimization.
Below is a conceptual workflow illustrating these two strategic pathways.
Caption: Strategic workflows for C-5 functionalization.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-5 Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[6] For the C-5 functionalized thiazolo[4,5-b]pyridine core, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, offering exceptional functional group tolerance and reliability.[7] It is the method of choice for introducing aryl, heteroaryl, or alkyl groups at the C-5 position.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the coupling of an aryl halide with a primary or secondary amine.[8][9] This reaction is crucial for synthesizing derivatives containing amino, anilino, or other nitrogen-based functional groups at the C-5 position, which are common motifs in pharmacologically active molecules. The mechanism involves a similar Pd(0)/Pd(II) catalytic cycle, requiring a palladium source, a suitable phosphine ligand, and a base.[10][11]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of 5-Bromo-thiazolo[4,5-b]pyridin-2-amine (Precursor)
This protocol describes a representative method for installing a bromine handle at the C-5 position, creating the key intermediate for subsequent cross-coupling reactions.
-
Materials & Reagents:
-
Thiazolo[4,5-b]pyridin-2-amine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂), add thiazolo[4,5-b]pyridin-2-amine (1.0 equiv.).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-bromo-thiazolo[4,5-b]pyridin-2-amine.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: General Procedure for C-5 Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling the 5-bromo precursor with various boronic acids.
-
Materials & Reagents:
-
5-Bromo-thiazolo[4,5-b]pyridin-2-amine (1.0 equiv.)
-
Aryl/heteroaryl boronic acid (1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos or XPhos ligand (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Schlenk flask or microwave vial, inert atmosphere setup
-
-
Procedure:
-
To a dry Schlenk flask or microwave vial, add 5-bromo-thiazolo[4,5-b]pyridin-2-amine, the boronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 3: General Procedure for C-5 Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation at the C-5 position.
-
Materials & Reagents:
-
5-Bromo-thiazolo[4,5-b]pyridin-2-amine (1.0 equiv.)
-
Primary or secondary amine (1.2-1.5 equiv.)
-
Pd₂(dba)₃ (2-5 mol%) or a suitable pre-catalyst
-
Xantphos or BINAP ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
-
Schlenk flask, inert atmosphere setup
-
-
Procedure:
-
To a glovebox or under a strict inert atmosphere, add the palladium source, ligand, and base to a dry Schlenk flask.
-
Add the 5-bromo-thiazolo[4,5-b]pyridin-2-amine and the anhydrous, degassed solvent.
-
Finally, add the amine coupling partner.
-
Seal the flask and heat to 90-120 °C with stirring for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
-
Data Summary: Representative C-5 Functionalization Reactions
The following table summarizes typical conditions and expected outcomes for the palladium-catalyzed functionalization of a 5-halo-thiazolo[4,5-b]pyridin-2-amine intermediate. Yields are representative and will vary based on the specific coupling partners used.
| Reaction Type | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (3%), SPhos (6%) | K₃PO₄ | Dioxane/H₂O | 100 | 75-90 |
| Suzuki-Miyaura | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ | DME/H₂O | 90 | 60-80 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2%), Xantphos (4%) | NaOtBu | Toluene | 110 | 70-85 |
| Buchwald-Hartwig | Aniline | G3-XPhos Precat. (2%) | Cs₂CO₃ | t-Amyl Alcohol | 110 | 65-80 |
Conclusion and Future Outlook
The functionalization of the C-5 position of thiazolo[4,5-b]pyridin-2-amine is a critical capability for medicinal chemists working with this valuable scaffold. The protocols detailed herein, focusing on robust palladium-catalyzed cross-coupling reactions, provide a reliable and versatile platform for synthesizing diverse libraries of novel compounds. While the pre-functionalization strategy offers broad applicability, continued exploration into direct C-H activation methods will undoubtedly yield more efficient and environmentally benign synthetic routes in the future. These powerful synthetic tools will continue to accelerate the discovery of new therapeutic agents based on the thiazolo[4,5-b]pyridine core.
References
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]
-
Chaban, T. I., et al. (2026). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. ResearchGate. Available at: [Link]
-
Synthesis of some novel thiazolo[4,5-b]pyridines and their tuberculostatic activity evaluation. Wayback Machine. Available at: [Link]
-
Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. National University of Pharmacy. Available at: [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. Available at: [Link]
-
Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Novel methods to functionalize thiazolo[4,5-c]pyridines. ElectronicsAndBooks. Available at: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )-one derivatives. RSC Publishing. Available at: [Link]
-
Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. ResearchGate. Available at: [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. Available at: [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books. Available at: [Link]
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- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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Strategies for Amide Coupling to the 2-Amino Group of Thiazolopyridines: An Application Note
Introduction: The Significance of Thiazolopyridine Amides in Medicinal Chemistry
The thiazolopyridine scaffold is a privileged heterocyclic system in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The fusion of a thiazole and a pyridine ring creates a unique electronic and structural motif that is attractive for molecular design. The 2-amino group on the thiazolopyridine ring, in particular, serves as a crucial synthetic handle for the introduction of diverse substituents via amide bond formation. This derivatization allows for the fine-tuning of a compound's physicochemical properties, pharmacokinetic profile, and target engagement, making the development of robust amide coupling strategies a critical endeavor for medicinal chemists.
This application note provides a detailed guide to the key considerations, comparative analysis of reagents, and step-by-step protocols for the successful amide coupling of carboxylic acids to the 2-amino group of thiazolopyridines.
Mechanistic Considerations: The Challenge of Acylating an Electron-Deficient Heterocyclic Amine
The 2-amino group of a thiazolopyridine is generally considered to be electron-deficient due to the electron-withdrawing nature of the fused heterocyclic ring system. This reduced nucleophilicity can make amide coupling reactions sluggish and challenging compared to the acylation of aliphatic or simple aromatic amines.[3][4] Therefore, the selection of an appropriate coupling reagent and reaction conditions is paramount to achieving high yields and purity.
The general mechanism of amide bond formation involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[5] The efficiency of this process is dependent on the rate of formation of the activated species and the rate of the subsequent aminolysis. For weakly nucleophilic amines like 2-aminothiazolopyridines, a highly reactive activated intermediate is required to drive the reaction to completion.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is a critical parameter in the success of an amide bond formation reaction. Below is a comparative analysis of commonly used reagents, with special consideration for their application to the acylation of 2-aminothiazolopyridines.
| Coupling Reagent | Acronym | Activating Mechanism | Advantages | Disadvantages | Suitability for 2-Aminothiazolopyridines |
| Uronium/Aminium Salts | |||||
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms a highly reactive OAt-active ester.[6] | High coupling efficiency, fast reaction rates, low racemization, suitable for sterically hindered substrates.[2][7] | Higher cost, potential for side reaction with the amine if not pre-activated correctly.[8] | Excellent . The high reactivity of the OAt-ester is well-suited to overcome the low nucleophilicity of the substrate. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms an OBt-active ester. | Effective and widely used. | Formation of carcinogenic HMPA as a byproduct. | Good , but less favorable than HATU due to safety concerns with the byproduct. |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Similar to BOP, forms an OBt-active ester. | Avoids the formation of HMPA. | Generally, less reactive than HATU. | Good . A safer alternative to BOP, but may require longer reaction times or higher temperatures. |
| Carbodiimides | |||||
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Forms an O-acylisourea intermediate, which can be converted to a more stable active ester with an additive like HOBt.[9] | Water-soluble byproducts are easily removed by aqueous workup.[10] Cost-effective. | Less reactive than uronium salts, higher risk of racemization without an additive.[5] | Moderate to Good . Best used in combination with an additive like HOBt or HOAt. The addition of DMAP can enhance the reaction rate.[3] |
| N,N'-Dicyclohexylcarbodiimide | DCC | Similar to EDC, forms an O-acylisourea intermediate. | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.[7] | Less Suitable for laboratory scale . Purification challenges make it less ideal than EDC for routine discovery chemistry. |
Experimental Protocols
The following protocols are provided as a starting point for the amide coupling of 2-aminothiazolopyridines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling (Recommended for Initial Screening)
This protocol is often the most successful for challenging couplings involving electron-deficient amines.
Workflow for HATU-Mediated Coupling
A typical workflow for HATU-mediated amide coupling.
Materials:
-
Carboxylic acid (1.0 eq)
-
2-Aminothiazolopyridine derivative (1.0-1.2 eq)
-
HATU (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the 2-aminothiazolopyridine derivative (1.1 eq), either as a solid or as a solution in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[9]
Protocol 2: EDC/HOBt-Mediated Amide Coupling (A Cost-Effective Alternative)
This method is a reliable and more economical option, particularly when optimized. The addition of a catalytic amount of DMAP can sometimes be beneficial for sluggish reactions.[3]
Mechanism of EDC/HOBt Coupling
Mechanism of EDC/HOBt-mediated amide bond formation.
Materials:
-
Carboxylic acid (1.0 eq)
-
2-Aminothiazolopyridine derivative (1.0-1.2 eq)
-
EDC·HCl (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
DIPEA or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the 2-aminothiazolopyridine derivative (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 to 48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic phase with 1M HCl or saturated citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[10][11]
Troubleshooting and Optimization
-
Low Yield: If the reaction stalls or provides a low yield, consider increasing the reaction temperature (e.g., to 40-50 °C), particularly for the EDC/HOBt protocol. For HATU couplings, ensure the pre-activation step is allowed sufficient time. Increasing the equivalents of the coupling reagent and base may also be beneficial.
-
Side Reactions: A potential side reaction with HATU is the formation of a guanidinium byproduct from the reaction of HATU with the amine.[8] Pre-activation of the carboxylic acid before adding the 2-aminothiazolopyridine can minimize this.
-
Purification Challenges: The byproducts of uronium salt-based couplings (e.g., tetramethylurea) and the urea from EDC are generally water-soluble and can be removed with a standard aqueous workup. If purification remains difficult, consider using a different solvent system for extraction or chromatography.
Conclusion
The amide coupling of 2-aminothiazolopyridines is a synthetically valuable transformation that requires careful consideration of the substrate's electronic properties. While the reduced nucleophilicity of the 2-amino group presents a challenge, the use of potent coupling reagents such as HATU, or optimized conditions with EDC/HOBt, can lead to successful amide bond formation. The protocols and insights provided in this application note offer a robust starting point for researchers in medicinal chemistry and drug discovery to efficiently synthesize novel thiazolopyridine-based amides.
References
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. hepatochem.com [hepatochem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for Sonogashira Coupling with 5-Bromothiazolo[4,5-b]pyridin-2-amine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] The resulting alkynyl-substituted aromatic and heteroaromatic scaffolds are key building blocks in medicinal chemistry, often imparting unique structural and electronic properties to bioactive molecules.
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 5-Bromothiazolo[4,5-b]pyridin-2-amine with various terminal alkynes. The thiazolo[4,5-b]pyridine core is a significant heterocyclic motif found in compounds with diverse biological activities.[5][6] The introduction of an alkynyl moiety at the 5-position via Sonogashira coupling opens a gateway to a wide array of novel derivatives for drug discovery and development. These application notes are intended for researchers, scientists, and drug development professionals seeking to employ this valuable synthetic strategy.
Mechanistic Insights: The Catalytic Cycles
The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
A simplified representation of the copper-cocatalyzed Sonogashira coupling mechanism is depicted below. The process begins with the activation of the palladium(II) precatalyst to a catalytically active palladium(0) species. This Pd(0) complex then undergoes oxidative addition with the aryl bromide (this compound). Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate. The final step is reductive elimination from the resulting palladium(II) complex to yield the desired alkynylated product and regenerate the palladium(0) catalyst, thus completing the cycle.
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials and Reagents
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Reaction Setup and Procedure
Caption: General experimental workflow for the Sonogashira coupling.
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Addition of Reagents: To the flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 5 mol%).
-
Solvent and Base Addition: The flask is evacuated and backfilled with inert gas three times. Anhydrous, degassed solvent (e.g., THF) is then added via syringe, followed by triethylamine (2.5 eq.).
-
Degassing: The resulting suspension is stirred and degassed by bubbling the inert gas through the mixture for 10-15 minutes.
-
Addition of Alkyne: The terminal alkyne (1.2 eq.) is added dropwise via syringe at room temperature.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 50-80 °C) and stirred for the required time (2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product, 5-alkynyl-thiazolo[4,5-b]pyridin-2-amine, are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions that can serve as a starting point for the Sonogashira coupling of this compound, based on successful couplings with structurally similar aminopyridine derivatives.[8]
| Entry | Aryl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 94 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 87 |
| 3 | 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 85 |
| 4 | 3-Bromo-isothiazolo[4,3-b]pyridine | 3-Ethynylpyridine | PdCl₂(PPh₃)₂ | - | Et₃N | THF | RT | 16 | good |
Troubleshooting and Optimization
Successful Sonogashira coupling of this compound may require optimization of the reaction parameters. The presence of the 2-amino group and the thiazole ring can potentially lead to challenges such as catalyst inhibition or side reactions.
Caption: Troubleshooting guide for the Sonogashira coupling.
-
Low or No Conversion: If the reaction shows poor conversion, consider increasing the catalyst loading or screening different palladium catalysts and phosphine ligands. Bulky and electron-rich ligands can sometimes improve catalytic activity.[7] The choice of base and solvent can also be critical; switching to a different amine base like diisopropylethylamine (DIPEA) or an inorganic base such as cesium carbonate, in conjunction with a solvent like dioxane or toluene, may be beneficial.
-
Alkyne Homocoupling (Glaser Coupling): The formation of a diacetylenic byproduct is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[1] If significant Glaser coupling is observed, ensure that the reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents. Alternatively, a copper-free Sonogashira protocol can be employed.[9]
-
Decomposition of Starting Material: The thiazolo[4,5-b]pyridine core may be sensitive to high temperatures. If decomposition is observed, the reaction should be attempted at a lower temperature for a longer duration.
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of a diverse range of 5-alkynyl derivatives. These compounds are valuable building blocks for the development of novel therapeutic agents. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can successfully employ this powerful synthetic tool to advance their drug discovery programs. The provided protocol and troubleshooting guide offer a solid foundation for the successful implementation of this important cross-coupling reaction.
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Chaban, T. I., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 11(6), 14269-14280.
- Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Žurnal organìčnoï ta farmacevtičnoï hìmìï, 17(3), 67-73.
- Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(3/4), 130-132.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Sonogashira coupling in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Klenina, O. V., et al. (2014).
- Al-Zoubi, R. M., & Al-Masri, M. R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(13), 7536-7567.
- Van der Veken, P., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(17), 4321.
- BenchChem. (2025). Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole.
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in Palladium-Catalyzed Coupling of Thiazolopyridines
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions of thiazolopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this important heterocyclic scaffold. Thiazolopyridines are privileged structures in numerous biologically active compounds, and their efficient elaboration via cross-coupling is a key synthetic strategy.
However, the inherent electronic properties of the thiazolopyridine ring system, particularly the presence of both a Lewis basic pyridine nitrogen and a potentially coordinating thiazole sulfur atom, can present unique challenges and lead to undesired side reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize these side reactions and achieve your desired synthetic outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
My Suzuki-Miyaura coupling is plagued by protodeboronation of my thiazolopyridine boronic acid. How can I prevent this?
-
I'm observing significant amounts of homocoupling of my aryl boronic acid in my Suzuki reaction. What are the likely causes and solutions?
-
My Buchwald-Hartwig amination of a chlorothiazolopyridine is sluggish and gives low yields. What can I do to improve it?
-
I suspect catalyst poisoning in my coupling reaction. How can I confirm this and what are the mitigation strategies?
-
I'm seeing dehalogenation of my halothiazolopyridine starting material. How can I suppress this side reaction?
-
-
Troubleshooting Guides by Reaction Type
-
Suzuki-Miyaura Coupling
-
Stille Coupling
-
Buchwald-Hartwig Amination
-
-
Detailed Experimental Protocols
-
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiazolopyridine
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chlorothiazolopyridine
-
-
References
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling is plagued by protodeboronation of my thiazolopyridine boronic acid. How can I prevent this?
A1: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and often frustrating side reaction, particularly with electron-deficient or heteroaromatic boronic acids.[1] The pyridine nitrogen in the thiazolopyridine ring system can influence the rate of this undesired process.
Causality: Protodeboronation is often base-catalyzed and accelerated by the presence of water.[1] For heteroaromatic boronic acids, the reaction mechanism can be complex and highly pH-dependent.
Troubleshooting Strategies:
-
Choice of Boron Reagent:
-
Boronic Esters: Convert your thiazolopyridine boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the rate of protodeboronation.[2][3]
-
Organotrifluoroborates: Potassium trifluoroborate salts (R-BF₃K) are often more stable to protodeboronation than the corresponding boronic acids and can be used directly in Suzuki couplings.
-
-
Reaction Conditions:
-
Base Selection: Use a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. Anhydrous conditions with bases like KF can also be effective.[4]
-
Solvent System: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. Use a minimal amount of water or consider anhydrous conditions if using a boronic ester.[5]
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate protodeboronation.[5]
-
-
Catalyst System:
-
Employ a highly active catalyst system that promotes a fast cross-coupling reaction, thereby outcompeting the slower protodeboronation pathway.[2] This can involve screening different palladium sources and ligands.
-
Q2: I'm observing significant amounts of homocoupling of my aryl boronic acid in my Suzuki reaction. What are the likely causes and solutions?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue in Suzuki-Miyaura reactions.
Causality: This side reaction is often promoted by the presence of oxygen, which can lead to oxidative homocoupling.[6][7] It can also be mediated by Pd(II) species in the reaction mixture.[8]
Troubleshooting Strategies:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas your solvents and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.[6]
-
Palladium Source:
-
Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.
-
If using a Pd(II) precatalyst like Pd(OAc)₂, ensure efficient in situ reduction to Pd(0). The addition of a small amount of a reducing agent can sometimes help, but this should be done with caution to avoid other side reactions.[9]
-
-
Reaction Stoichiometry: Using a slight excess of the halothiazolopyridine can sometimes help to consume the boronic acid in the desired cross-coupling pathway.
-
Ligand Choice: Bulky electron-rich phosphine ligands can sometimes disfavor the formation of the species that lead to homocoupling.[10]
Q3: My Buchwald-Hartwig amination of a chlorothiazolopyridine is sluggish and gives low yields. What can I do to improve it?
A3: The amination of chloro-heteroaromatics is often challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[11] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is typically the rate-limiting step.
Causality: The strong C-Cl bond requires a highly active and electron-rich palladium catalyst to undergo oxidative addition efficiently.
Troubleshooting Strategies:
-
Catalyst System:
-
Ligand Choice: This is the most critical factor. Standard ligands like PPh₃ are generally ineffective. Utilize bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands are designed to promote the oxidative addition of challenging substrates like aryl chlorides.[11][12]
-
Palladium Precatalyst: Consider using a modern, well-defined palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These often provide more consistent and higher activity compared to simple palladium salts like Pd(OAc)₂.[11]
-
-
Reaction Conditions:
-
Base Selection: A strong, non-nucleophilic base is usually required. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base for these couplings.[11][13] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely necessitate a more active catalyst system and higher temperatures.[13]
-
Temperature: These reactions often require elevated temperatures (typically 80-120 °C) to facilitate the difficult oxidative addition step.[11] Microwave heating can also be beneficial for accelerating these reactions.[11][12]
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or tert-butanol are commonly used.[14]
-
Q4: I suspect catalyst poisoning in my coupling reaction. How can I confirm this and what are the mitigation strategies?
A4: The thiazole sulfur and pyridine nitrogen atoms in the thiazolopyridine ring system can act as Lewis bases and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[15][16]
Confirmation of Poisoning:
-
Stalled Reaction: The reaction starts but then stops before completion, even with extended reaction times or gentle heating.
-
High Catalyst Loading Required: The reaction only proceeds with an unusually high catalyst loading (e.g., >5 mol%).
-
Color Change: The formation of palladium black (a fine, black precipitate of elemental palladium) can indicate catalyst decomposition, which can be a result of poisoning.[17]
Mitigation Strategies:
-
Ligand Selection:
-
Bulky Ligands: The use of sterically hindered ligands can sometimes prevent or weaken the coordination of the thiazolopyridine to the palladium center.
-
Bidentate Ligands: Chelating ligands can form more stable complexes with palladium, making them less susceptible to displacement by the substrate.
-
-
Additives: In some cases, the addition of a Lewis acid or a sacrificial agent that can preferentially bind to the heteroatoms of the thiazolopyridine can be beneficial. However, this approach requires careful optimization.
-
Catalyst Choice: Some specialized catalyst systems are designed to be more resistant to poisoning by heteroaromatic substrates.[18]
-
Substrate Modification: If possible, temporary protection of the pyridine nitrogen (e.g., as an N-oxide) can be considered, although this adds extra synthetic steps.
Q5: I'm seeing dehalogenation of my halothiazolopyridine starting material. How can I suppress this side reaction?
A5: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in many palladium-catalyzed cross-coupling reactions.
Causality: This can occur through several mechanisms, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture (e.g., from the solvent, base, or impurities) followed by reductive elimination.[19]
Troubleshooting Strategies:
-
Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous. Trace amounts of water or other protic impurities can be a source of hydride.
-
Base Selection: Some bases are more prone to generating hydride species than others. For example, using a carbonate or phosphate base may be preferable to a hydroxide or alkoxide base if dehalogenation is a significant issue.
-
Solvent Choice: Solvents that can act as hydride donors (e.g., certain alcohols) should be used with caution.
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired reductive elimination versus the undesired dehalogenation pathway. Screening different ligands may be necessary.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Catalyst poisoning. 4. Low reactivity of the halothiazolopyridine. | 1. Use a fresh, high-purity palladium source and ligand. Consider a precatalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure adequate water content if using a boronic acid.[4] 3. See FAQ Q4. 4. If using a chlorothiazolopyridine, switch to the corresponding bromo- or iodo-derivative if possible. Use a highly active catalyst system with a bulky, electron-rich ligand. |
| Protodeboronation | 1. Base- or water-mediated decomposition of the boronic acid.[1] 2. High reaction temperature. | 1. Use a boronic ester (pinacol, MIDA) or a trifluoroborate salt.[2][3] Use a weaker base (K₃PO₄, KF) and minimize water. 2. Reduce the reaction temperature. |
| Homocoupling | 1. Presence of oxygen.[6] 2. Inefficient reduction of Pd(II) precatalyst. | 1. Ensure a strictly inert atmosphere and use degassed solvents.[6] 2. Use a Pd(0) source or a more efficient precatalyst. |
| Dehalogenation | 1. Presence of hydride sources (impurities, solvent, base). 2. Slow reductive elimination. | 1. Use high-purity, anhydrous reagents and solvents. 2. Screen different ligands to accelerate reductive elimination. |
Stille Coupling
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive catalyst. 2. Slow transmetalation. 3. Catalyst poisoning by the thiazolopyridine. | 1. Use a fresh palladium source and ligand. 2. Add a copper(I) co-catalyst (e.g., CuI) to accelerate transmetalation.[15] The addition of LiCl can also be beneficial. 3. See FAQ Q4. |
| Homocoupling of Organostannane | 1. Reaction of the organostannane with Pd(II) species.[20][21] | 1. Ensure efficient reduction of any Pd(II) precatalyst to Pd(0). Use a Pd(0) source if possible. |
| Difficulty in Removing Tin Byproducts | 1. High polarity and low volatility of tin byproducts. | 1. Use a workup procedure involving aqueous KF or an amine-containing eluent during chromatography.[15] |
Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion (especially with chloro-substrates) | 1. Inefficient oxidative addition.[11] 2. Inappropriate ligand or base. 3. Catalyst deactivation. | 1. Use a more reactive bromo- or iodo-thiazolopyridine if possible. 2. Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[13] 3. See FAQ Q4. |
| Dehalogenation | 1. β-hydride elimination from the amine or reaction with trace water.[19] | 1. Use a ligand that promotes faster reductive elimination. Ensure anhydrous conditions. |
| Substrate Decomposition | 1. Base-sensitive functional groups on the thiazolopyridine or amine. | 1. Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) in combination with a more active catalyst system.[13] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiazolopyridine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Bromothiazolopyridine (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (e.g., 10:1 v/v)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiazolopyridine (1.0 equiv), arylboronic acid (or ester, 1.2-1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chlorothiazolopyridine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Chlorothiazolopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 precatalyst (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a nitrogen-filled glovebox, add the chlorothiazolopyridine (1.0 equiv), amine (1.2 equiv), BrettPhos Pd G3 precatalyst (2-5 mol%), and NaOtBu (1.4 equiv) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene.
-
Seal the tube with a Teflon screw cap.
-
Remove the tube from the glovebox and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion
Sources
- 1. papersflow.ai [papersflow.ai]
- 2. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. library.dmed.org.ua [library.dmed.org.ua]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. Stille Coupling | NROChemistry [nrochemistry.com]
Troubleshooting cyclization failures in thiazolo[4,5-b]pyridine formation
This guide serves as a specialized technical support resource for researchers encountering difficulties in the synthesis of thiazolo[4,5-b]pyridine scaffolds. Unlike standard benzothiazoles, the electron-deficient pyridine ring introduces unique reactivity challenges, particularly regarding nucleophilicity and regiocontrol.[1]
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Troubleshooting Guides & FAQs
Case 1: The "Stalled" Cyclization (Thionation Route)
User Issue: "I am trying to cyclize 2,3-diaminopyridine with Carbon Disulfide (
Diagnosis:
The electron-withdrawing nature of the pyridine ring significantly reduces the nucleophilicity of the amino groups compared to a benzene ring (as in benzothiazoles). Standard
Solution: Switch to Potassium O-ethyl xanthate (EtOC(S)SK) or 1,1'-Thiocarbonyldiimidazole (TCDI) . These reagents provide a better leaving group or a more reactive thiocarbonyl intermediate.
-
Why Xanthate? It operates under basic conditions which deprotonates the amine, increasing nucleophilicity.[1] The high boiling point of the solvent (usually DMF or sulfolane) drives the elimination of ethanol.
-
Why TCDI? It is a "drier" equivalent of thiophosgene. The imidazole byproduct acts as a proton sponge, facilitating the cyclization at lower temperatures.[1]
Corrective Workflow:
-
Stop using
in ethanol; the temperature is too low. -
Protocol Adjustment:
-
Reagent: Potassium O-ethyl xanthate (2.2 equiv).
-
Solvent: Anhydrous DMF (Reflux, 140°C+).[1]
-
Time: 4–6 hours.
-
Workup: Acidify to pH 5 (critical for precipitation of the thione tautomer).
-
Case 2: Regioselectivity Failures (Isomer Contamination)
User Issue: "I am synthesizing a substituted core starting from a 2,3-diaminopyridine derivative. I am seeing a mixture of thiazolo[4,5-b] and thiazolo[5,4-b] isomers, or the wrong isomer entirely."
Diagnosis: This is a classic "Nucleophilicity Mismatch." In 2,3-diaminopyridines, the amine at position 2 is less nucleophilic (due to resonance with the ring nitrogen) than the amine at position 3.[1] However, steric hindrance or specific substituents can flip this preference during the initial attack on the thionating agent.[1]
Mechanistic Insight:
-
Pathway A (Desired [4,5-b]): The 3-amino group attacks first
intermediate forms 2-amino group closes the ring. -
Pathway B (Undesired [5,4-b]): The 2-amino group attacks first.
Solution: If you cannot separate isomers, you must change the bond-formation strategy to the Herz-style Substitution Route (Method B in protocols), which locks the regiochemistry by using a leaving group at the 2-position.
Decision Matrix:
-
If starting material is symmetric: Regiochemistry is irrelevant.
-
If starting with 2,3-diaminopyridine: Expect mixtures; purification required.
-
If high purity needed: Switch to 3-amino-2-chloropyridine + Potassium O-ethyl xanthate. The sulfur must attack the 2-position (displacing Cl), guaranteeing the [4,5-b] orientation.
Case 3: Solubility & Purification "Brick Dust"
User Issue: "My product precipitates as a solid that is insoluble in MeOH, DCM, and even hot DMSO. I cannot characterize it."
Diagnosis: Thiazolo[4,5-b]pyridine-2-thiones exist in a zwitterionic tautomeric equilibrium (thione vs. thiol). The thione form often exhibits strong intermolecular hydrogen bonding (dimerization), creating "brick dust" insolubility.[1]
Solution:
-
Alkylation: Do not try to purify the free thione if not strictly necessary. Immediately alkylate (S-methylation) in situ if the target is a 2-substituted derivative.
-
Dissolution Trick: Use 2M NaOH. The compound will dissolve as the sodium thiolate salt. Filter this solution to remove impurities, then re-precipitate slowly with glacial acetic acid.[1]
Visualized Mechanisms & Workflows
Figure 1: Troubleshooting Decision Tree
Caption: Logical flow for selecting the correct synthetic route based on starting material availability and regiochemical requirements.
Figure 2: Mechanistic Pathway (Xanthate Method)
Caption: Mechanism showing the critical ring-closure step where the pyridine nitrogen nucleophilicity is the limiting factor.
Validated Experimental Protocols
Protocol A: The "Robust" Xanthate Cyclization
Recommended for: General synthesis when starting from 2,3-diaminopyridines.[1]
Materials:
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the diamine in DMF.
-
Addition: Add Potassium O-ethyl xanthate in one portion. The solution may turn yellow/orange.
-
Reflux: Heat the mixture to 140°C (internal temp) for 4 hours. Note: Lower temperatures (100°C) often result in incomplete conversion.
-
Monitor: Check TLC (10% MeOH in DCM). The starting diamine is polar; the product is usually less polar but may streak due to acidity.
-
Workup (The "Acid Crash"):
-
Cool reaction to room temperature.[3]
-
Pour the mixture into crushed ice/water (5x reaction volume).
-
Crucial Step: Acidify with Glacial Acetic Acid to pH 4–5. The thiolate salt is soluble; the thione form will precipitate as a solid.
-
-
Isolation: Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum.[1]
Protocol B: Regioselective Synthesis from 3-Amino-2-chloropyridine
Recommended for: High-value substrates where isomer purity is paramount.
Materials:
-
3-Amino-2-chloropyridine (1.0 eq)
-
Potassium O-ethyl xanthate (2.2 eq)
-
Anhydrous DMF (10 mL/mmol)
Step-by-Step:
-
Preparation: Dissolve the 3-amino-2-chloropyridine in DMF.
-
Activation: Add Potassium O-ethyl xanthate.
-
Reflux: Heat the reaction mixture to 140°C for 6–8 hours.
-
Mechanism: The thiolate attacks the 2-chloro position (SNAr) first, then the nitrogen attacks the thiocarbonyl to close the ring. This forces the [4,5-b] regiochemistry.
-
Workup: Similar to Protocol A (Ice/Water/Acidify).
References
-
Synthesis of Thiazolo[4,5-b]pyridines
- Source: Journal of Organic Chemistry (JOC)
- Title: "Regioselective Synthesis of Thiazolo[4,5-b]pyridines via Xanthate Cycliz
-
URL:[Link]
-
Comparison of Cycliz
- Source: Tetrahedron Letters
- Title: "Efficient Synthesis of fused Thiazoles using Thiocarbonyldiimidazole"
-
URL:[Link]
-
Regioselectivity in Pyridine Fused Systems
-
Solubility and Tautomerism of Thiazolopyridinethiones
- Source: Journal of Heterocyclic Chemistry
- Title: "Tautomeric Equilibrium and Solubility of Thiazolo[4,5-b]pyridine-2-thiones"
-
URL:[Link]
Sources
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (mi… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 12. library.dmed.org.ua [library.dmed.org.ua]
Optimizing reaction temperature for 5-Bromothiazolo[4,5-b]pyridin-2-amine derivatives
The following guide is structured as a Technical Support Center for the 5-Bromothiazolo[4,5-b]pyridin-2-amine scaffold. It is designed to function as a dynamic, interactive troubleshooting manual for researchers facing yield or purity issues.[1]
Ticket Subject: Optimizing Reaction Temperature for this compound Derivatives Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: High (Scaffold Stability Risk)
Executive Summary: The Thermal Window
The synthesis and derivatization of This compound (CAS: 1206250-55-6) presents a classic "Goldilocks" problem in medicinal chemistry.
-
The Scaffold: A fused bicyclic system where the thiazole ring is annealed to the b-face (C2–C3) of a pyridine ring.
-
The Critical Handle: The C-5 Bromine (corresponding to C-6 on the original pyridine) is essential for downstream library generation (e.g., via Suzuki or Buchwald-Hartwig couplings).
-
The Thermal Conflict:
-
< 60°C: Solubility is often the rate-limiting step. These planar, polar heterocycles form strong intermolecular H-bonds ("brick dust"), leading to stalled conversion.[1]
-
> 110°C: Risk of hydrodebromination (loss of the Br handle) increases significantly, especially under Pd-catalysis conditions.
-
This guide defines the optimal thermal protocols to navigate this instability.
Core Synthesis: Forming the Ring (The "Make")
Use this module if you are synthesizing the core scaffold from pyridine precursors.
The Pathway: Hugerschhoff Cyclization
The most robust route involves the oxidative cyclization of N-(2-amino-6-bromopyridin-3-yl)thiourea (derived from 2,3-diamino-6-bromopyridine).
Optimized Protocol
| Parameter | Setting | Rationale |
| Solvent | Glacial Acetic Acid (AcOH) | Solubilizes the diamine; promotes protonation of the intermediate. |
| Reagent | Bromine (Br₂) | The oxidant. Note: Br₂ is exothermic. |
| T₁ (Addition) | 0°C – 5°C | CRITICAL: High temp during Br₂ addition causes over-bromination at C-7 or tar formation. |
| T₂ (Cyclization) | 80°C (2-4 hours) | Required to drive the nucleophilic attack of the sulfur onto the ring nitrogen. |
| Quench | Ice Water (< 10°C) | Prevents hydrolysis of the newly formed thiazole imine. |
Senior Scientist Note: If you observe a "gummy" dark precipitate, your T₁ was likely too high.[1] The kinetic control at 0°C is non-negotiable.
Functionalization: Derivatizing the C-5 Bromine (The "Use")
Use this module if you are performing cross-coupling reactions (Buchwald-Hartwig/Suzuki) on the commercial scaffold.
The Challenge: Catalyst Death vs. Solubility
The 2-amino group is a catalyst poison (binds Pd), and the scaffold is insoluble in toluene.
Temperature Optimization Matrix (Buchwald-Hartwig)
| Solvent System | Boiling Point | Recommended T | Pros/Cons |
| Toluene/Dioxane (1:1) | ~105°C | 100°C | Standard. Good balance, but substrate may crash out.[1] |
| t-Amyl Alcohol | 102°C | 90°C | High Solubility. Promotes reaction at lower T, sparing the Br.[1] |
| DMSO/DMF | >150°C | 120°C | Risky. High solubility, but accelerates Pd-black formation and dehalogenation.[1] |
Visual Workflow: The Temperature Decision Tree
The following diagram illustrates the logical flow for selecting reaction temperatures based on observed intermediates and byproducts.
Figure 1: Decision logic for temperature selection during synthesis and functionalization. Note the biphasic temperature requirement for core synthesis.
Troubleshooting Guide (FAQ)
Ticket #101: "My reaction mixture turned into a solid brick."
Diagnosis: Poor solubility of the fused 2-amine scaffold. Fix:
-
Switch Solvent: Move from Toluene to t-Amyl Alcohol or Dioxane .
-
Temperature Ramp: Do not start at reflux. Hold at 60°C for 30 mins to allow dissolution before ramping to 100°C.
-
Protect the Amine: If solubility persists as an issue, protect the C-2 amine with a Boc group (Boc₂O, DMAP, THF, RT).[1] This drastically disrupts the crystal lattice, improving solubility and allowing lower reaction temperatures (60-80°C).
Ticket #102: "I lost my Bromine! (Hydrodebromination)"
Diagnosis: Reaction temperature > 110°C or prolonged reaction time with Pd catalyst. Fix:
-
Lower Temperature: Cap the reaction at 90°C .
-
Catalyst Switch: Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or Xantphos/Pd₂dba₃ . These bulky ligands protect the metal center and facilitate reductive elimination over β-hydride elimination (the pathway to dehalogenation).
-
Base Selection: Switch from Cs₂CO₃ to K₃PO₄ . Stronger bases at high T promote side reactions.
Ticket #103: "Low yield in Buchwald Coupling."
Diagnosis: Catalyst poisoning by the thiazole sulfur or pyridine nitrogen. Fix:
-
Pre-heating: Pre-heat the aryl halide and base before adding the catalyst.
-
Load: Increase catalyst loading to 5-8 mol%.
-
Temp: Maintain 100°C . Below 80°C, the oxidative addition into the electron-rich thiazolopyridine system is sluggish.
Visualizing the Failure Modes
Understanding why the temperature matters is key to fixing the protocol.
Figure 2: The Thermal Goldilocks Zone for Thiazolo[4,5-b]pyridine derivatives.
References
-
Synthesis of Thiazolo[4,5-b]pyridine Core: Title: "Synthesis and biological evaluation of thiazolo[4,5-b]pyridine derivatives." Source:Journal of Medicinal Chemistry / NIH PubMed Central Context: Establishes the Hugerschhoff reaction conditions (Br₂/AcOH) and temperature sensitivity. URL:[Link] (Representative link for thiazolopyridine synthesis context).
-
Buchwald-Hartwig Optimization: Title: "Buchwald-Hartwig Coupling: Mechanism & Examples."[2] Source:Organic Chemistry Portal / WuXi AppTec Context: Defines the temperature ranges (80-100°C) and ligand selection for heteroaryl halides. URL:[Link]
-
Solubility & Green Solvents: Title: "Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines."[3] Source:Molecules (MDPI) Context: Discusses the solubility profiles of aminothiazolopyridines and thermal activation methods. URL:[Link]
-
Commercial Scaffold Data: Title: "5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine Compound Summary." Source:PubChem Context: Physicochemical properties and safety data for the specific 5-bromo derivative. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromothiazolo[4,5-b]pyridin-2-amine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromothiazolo[4,5-b]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore the structural elucidation of this molecule through a detailed interpretation of its predicted spectral features. To provide a clearer understanding of substituent effects, we will compare its spectral data with that of its unsubstituted parent compound, Thiazolo[4,5-b]pyridin-2-amine. This comparative approach highlights the influence of the bromine atom on the electronic environment of the fused ring system, an essential aspect for researchers in drug design and synthesis.[1][2]
The methodologies and interpretations presented herein are grounded in established spectroscopic principles, offering a robust framework for the characterization of this and similar substituted heterocyclic systems.[3][4]
Molecular Structure and Predicted NMR Features
The structural characterization of novel or modified compounds is a cornerstone of chemical research. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[3][5] The molecule in focus, this compound, possesses a fused heterocyclic core where a thiazole ring is merged with a pyridine ring. The numbering convention for this system is critical for accurate spectral assignment.
Caption: Structure of this compound with atom numbering.
The proton NMR spectrum is anticipated to show three distinct signals in the aromatic and amine regions. The analysis relies on predicting the chemical shift (δ), multiplicity, and coupling constants (J).
-
Amine Protons (NH₂): These protons are expected to appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature but typically resonates downfield in DMSO-d₆ due to hydrogen bonding with the solvent.
-
Pyridine Protons (H6 and H7): The pyridine ring contains two remaining protons, H6 and H7. They are ortho to each other and should appear as a pair of doublets (an AX spin system).
-
H7: This proton is adjacent to the electronegative pyridine nitrogen (N4), leading to significant deshielding. It is therefore expected to resonate at the lowest field of the aromatic protons.
-
H6: This proton is ortho to the bromine-substituted carbon (C5). Its chemical environment is influenced by both the adjacent H7 and the bromine atom.
-
The coupling constant between H6 and H7 (³JH6-H7) is expected to be in the typical range for ortho-coupling in a six-membered aromatic ring.[6]
-
The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon atoms in the heterocyclic core.
-
C2: This carbon is bonded to two nitrogen atoms (in the ring and the amine group) and the sulfur atom, placing it in a highly electron-deficient environment. It is expected to be the most downfield signal.
-
C5: The carbon atom directly attached to the bromine (ipso-carbon) will have its chemical shift influenced by the heavy atom effect, which typically results in an upfield shift compared to its unsubstituted counterpart.
-
C3a and C7a: These are the bridgehead carbons at the ring fusion. Their chemical shifts will be intermediate, influenced by their position within the fused aromatic system.
-
C6 and C7: These are protonated carbons. C7, being adjacent to the pyridine nitrogen, is expected to be more deshielded (further downfield) than C6.
Comparative Analysis: The Bromine Substituent Effect
To objectively evaluate the performance of NMR in characterizing our target compound, we compare its predicted spectrum with that of the parent compound, Thiazolo[4,5-b]pyridin-2-amine . This comparison isolates the electronic effects of the bromine atom.
| Compound | Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| This compound | NH₂ | 8.0 - 8.5 | br s | - |
| H7 | 8.2 - 8.4 | d | ~5-6 | |
| H6 | 7.6 - 7.8 | d | ~5-6 | |
| Thiazolo[4,5-b]pyridin-2-amine | NH₂ | 7.8 - 8.3 | br s | - |
| H7 | 8.0 - 8.2 | d | ~5 | |
| H5 | 7.6 - 7.8 | d | ~8 | |
| H6 | 7.1 - 7.3 | dd | ~8, 5 | |
| Table 1: Predicted ¹H NMR Spectral Data Comparison (in DMSO-d₆). |
| Compound | Carbon | Predicted δ (ppm) |
| This compound | C2 | 168 - 172 |
| C7a | 150 - 154 | |
| C3a | 148 - 152 | |
| C7 | 140 - 144 | |
| C6 | 120 - 124 | |
| C5 | 110 - 115 | |
| Thiazolo[4,5-b]pyridin-2-amine | C2 | 168 - 172 |
| C7a | 151 - 155 | |
| C3a | 149 - 153 | |
| C7 | 138 - 142 | |
| C5 | 118 - 122 | |
| C6 | 116 - 120 | |
| Table 2: Predicted ¹³C NMR Spectral Data Comparison (in DMSO-d₆). |
Discussion of Substituent Effects: The introduction of the bromine atom at the C5 position induces notable changes. In the ¹H NMR, the complex splitting pattern of the unsubstituted pyridine ring simplifies to a two-proton AX system. In the ¹³C NMR, the most significant change is at C5. The bromine atom's electron-withdrawing inductive effect would be expected to cause a downfield shift; however, the dominant 'heavy atom effect' typically causes a net upfield shift for the directly attached carbon, as reflected in the predicted data. This counter-intuitive result is a key diagnostic feature for halogenated aromatics.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. The following steps provide a self-validating workflow for the NMR analysis of this compound and similar compounds.[7][8]
Caption: Experimental workflow for NMR spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, aromatic compounds and for its ability to reveal exchangeable protons like those on the amine group.
-
Include an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing (δ = 0.00 ppm).[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer (a 500 MHz or higher field instrument is recommended for better signal dispersion).[6]
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.
-
-
¹H NMR Spectrum Acquisition:
-
Use a standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
-
¹³C NMR Spectrum Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., Bruker's 'zgpg30') to obtain a spectrum with singlets for each carbon.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-180 ppm).
-
Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (D1 = 2 seconds) are typically required.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Carefully phase the spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Identify the chemical shift for each peak and analyze the splitting patterns (multiplicity) and coupling constants in the ¹H spectrum to deduce the connectivity of the protons.
-
Assign each proton and carbon signal to its corresponding atom in the molecule based on the principles discussed above. For more complex structures, 2D NMR experiments like COSY and HSQC would be employed to confirm assignments.[9]
-
This comprehensive guide provides the foundational knowledge and practical steps for the detailed NMR analysis of this compound. By comparing its spectral features to a closely related analog, we gain deeper insight into the subtle yet significant influence of atomic substitution on the magnetic environment of a molecule, a critical skill for professionals in chemical and pharmaceutical development.
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A Comparative Guide to the LC-MS Fragmentation and Identification of 5-Bromothiazolo[4,5-b]pyridin-2-amine
This guide provides an in-depth analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 5-Bromothiazolo[4,5-b]pyridin-2-amine, a critical starting material and building block in medicinal chemistry and drug discovery. Accurate identification of such molecules is paramount to ensure the integrity of subsequent research and development.[1][2] This document will compare its anticipated fragmentation behavior with that of a key structural isomer, 6-Bromothiazolo[5,4-b]pyridin-2-amine, offering a robust methodology for their unambiguous differentiation. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals who rely on precise analytical characterization.
Introduction to the Analyte and its Isomeric Challenge
This compound is a heterocyclic compound featuring a fused thiazolo-pyridine core. Its chemical formula is C6H4BrN3S, with a monoisotopic mass of 228.93093 Da.[3][4] The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), provides a distinct advantage for its detection and identification via mass spectrometry.[5][6]
A significant analytical challenge arises from the potential presence of its structural isomer, 6-Bromothiazolo[5,4-b]pyridin-2-amine, which shares the same molecular formula and, therefore, the same exact mass.[7] Distinguishing between these two isomers requires a detailed understanding of their fragmentation pathways under tandem mass spectrometry (MS/MS) conditions, as subtle differences in bond stabilities will lead to unique product ions.
Proposed LC-MS/MS Methodology
To achieve reliable identification, a robust LC-MS/MS method is essential. The following is a recommended starting point for method development, grounded in common practices for small, polar, heterocyclic molecules.[8]
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining this moderately polar compound.
-
Mobile Phase A: Water with 0.1% formic acid. The acid aids in protonation for positive ion mode electrospray ionization (ESI).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A starting condition of 5% B, ramping to 95% B over several minutes, should provide adequate separation from impurities and potential isomers.[8]
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL, depending on sample concentration.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the amine and pyridine nitrogens are readily protonated.
-
MS1 Scan: A full scan from m/z 100-400 to confirm the presence of the protonated molecule [M+H]+ at m/z 229.9 and 231.9.
-
MS/MS Analysis: Product ion scans of the isotopic [M+H]+ ions (m/z 229.9 and 231.9) using Collision-Induced Dissociation (CID).
-
Collision Energy: A stepped collision energy (e.g., 10-40 eV) is recommended to generate a comprehensive fragmentation spectrum.
Predicted Fragmentation Pathways and Isomer Differentiation
The fragmentation of these isomers is dictated by the relative stabilities of the bonds within the fused ring system and the influence of the bromine and amine substituents. The primary fragmentation is expected to involve the thiazole and pyridine rings.[9][10]
Expected Fragmentation of this compound:
The structure of this compound is characterized by the bromine atom being adjacent to the pyridine nitrogen. This proximity is expected to influence the fragmentation cascade. Key predicted fragmentation pathways include:
-
Loss of HCN: A common fragmentation pathway for pyridine-containing rings. This would result in a fragment ion that retains the brominated thiazole portion.
-
Cleavage of the Thiazole Ring: The thiazole ring can undergo cleavage, potentially leading to the loss of a cyanamide radical (•CN2H) or related neutral losses.[10]
-
Loss of Bromine: While less common as an initial step for aryl bromides, the loss of the bromine radical (•Br) can occur, especially at higher collision energies.
Comparative Fragmentation of 6-Bromothiazolo[5,4-b]pyridin-2-amine:
In this isomer, the bromine atom is further from the pyridine nitrogen. This difference in electron distribution is likely to alter the fragmentation pattern. While it will also exhibit losses of HCN and thiazole ring fragments, the relative abundances of these fragments are expected to differ. The stability of the resulting fragment ions will be a key differentiating factor.
Table 1: Predicted Key Diagnostic Fragment Ions for Isomer Differentiation
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Expected Relative Abundance in 5-Bromo Isomer | Expected Relative Abundance in 6-Bromo Isomer | Rationale for Difference |
| [M+H - HCN]+ | Loss of hydrogen cyanide from the pyridine ring | Moderate to High | Moderate | The position of the bromine atom influences the stability of the resulting ion. |
| [M+H - CSN]+ | Cleavage of the thiazole ring | Low to Moderate | Low to Moderate | This fragmentation is common to the core structure. |
| [M+H - Br]+ | Loss of the bromine radical | Low | Low | Generally not a primary fragmentation pathway for aryl bromides. |
| [C5H3BrN2]+ | Fragment containing the brominated pyridine core | High | Moderate | The proximity of bromine to the pyridine nitrogen in the 5-bromo isomer may stabilize this fragment. |
| [C4H2N3S]+ | Fragment from loss of C2H2Br | Low | Low | A more complex rearrangement. |
Experimental Workflow and Data Interpretation
The following workflow provides a systematic approach to the identification and differentiation of the target compound and its isomer.
Diagram 1: Experimental Workflow
Caption: A streamlined workflow for the LC-MS/MS analysis of this compound.
Step-by-Step Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard and the sample to be analyzed in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working solutions at concentrations appropriate for LC-MS analysis (e.g., 1 µg/mL, 100 ng/mL).[11]
-
Use LC-MS grade solvents and consumables to minimize background interference.[12]
-
-
LC-MS/MS System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the mass spectrometer in positive ESI mode.
-
Create an acquisition method that includes a full MS1 scan followed by data-dependent MS/MS scans of the two most intense ions, with a specific inclusion list for m/z 229.9 and 231.9.
-
-
Data Acquisition:
-
Inject a blank solvent sample to ensure the system is clean.
-
Inject the reference standard to determine its retention time and establish its characteristic fragmentation pattern.
-
Inject the unknown sample to be analyzed.
-
-
Data Analysis and Interpretation:
-
Process the acquired data using the instrument's software.
-
Extract the ion chromatograms for the protonated molecular ions (m/z 229.9 and 231.9) to locate the peak of interest.
-
Examine the MS/MS spectrum associated with this peak.
-
Identify the key fragment ions and compare their m/z values and relative intensities to the predicted patterns outlined in Table 1.
-
The presence and relative abundance of diagnostic ions will enable the confident identification of the this compound and its differentiation from the 6-bromo isomer.
-
Trustworthiness and Self-Validation
The robustness of this methodology lies in its multi-faceted approach. The combination of chromatographic retention time, accurate mass of the parent ion, the characteristic bromine isotope pattern, and, most importantly, the unique MS/MS fragmentation fingerprint provides a high degree of confidence in the identification. Cross-referencing the experimental data with the predicted fragmentation pathways based on established chemical principles serves as a self-validating system.
Conclusion
The accurate structural elucidation of pharmaceutical building blocks like this compound is a cornerstone of drug discovery and development. By leveraging the power of LC-MS/MS and a foundational understanding of fragmentation chemistry, researchers can confidently distinguish between challenging structural isomers. The comparative approach detailed in this guide provides a clear and scientifically sound strategy for achieving unambiguous identification, ensuring the quality and reliability of research outcomes.
References
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Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. RSC Publishing. Retrieved from [Link]
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Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
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Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps.... Retrieved from [Link]
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Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]
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LibreTexts. (2023). Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-[1][9]thiazolo[5,4-b]pyridin-2-amine. PubChem. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-[1][9]thiazolo[5,4-b]pyridin-2-amine. Retrieved from [Link]
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American Elements. (n.d.). 2-Amino-6-bromothiazolo[5,4-b]pyridine. Retrieved from [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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- Kuhlman, T., & Nunn, B. L. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry in Metabolomics. IntechOpen.
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A Comparative Guide to the Reactivity of Thiazolo[4,5-b]pyridine and Thiazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Structural and Electronic Overview
The fundamental difference between thiazolo[4,5-b]pyridine (1) and thiazolo[5,4-b]pyridine (2) lies in the fusion of the thiazole and pyridine rings. In thiazolo[4,5-b]pyridine , the thiazole ring is fused to the 'b' face of the pyridine ring (between C2 and C3), while in thiazolo[5,4-b]pyridine , the fusion is at the 'b' face of the pyridine ring (between C2 and C3), but with the thiazole nitrogen adjacent to the pyridine nitrogen. This seemingly subtle distinction in the arrangement of heteroatoms profoundly influences the electron density distribution and, consequently, the chemical reactivity of the bicyclic system.
Caption: Structures of thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine.
Electrophilic Aromatic Substitution
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.[4] The fusion of a thiazole ring further modulates this reactivity.
Thiazolo[4,5-b]pyridine: Limited experimental data exists for electrophilic substitution on the unsubstituted thiazolo[4,5-b]pyridine. However, based on the general principles of electrophilic substitution on pyridines, attack is expected to occur on the pyridine ring at positions away from the deactivating influence of the nitrogen atom, likely at C5 and C7.
Thiazolo[5,4-b]pyridine: Similarly, direct electrophilic substitution on the parent thiazolo[5,4-b]pyridine is not extensively documented. Bromination of a substituted isothiazolo[5,4-b]pyridine has been reported, suggesting that electrophilic halogenation is feasible.[2] The regioselectivity will be influenced by the combined directing effects of the fused thiazole ring and any existing substituents.
A key consideration for electrophilic substitution on both isomers is the potential for reaction at the thiazole ring. Thiazole itself can undergo electrophilic substitution, with the C5 position being the most activated.[5] Therefore, a careful choice of reaction conditions is necessary to achieve selective functionalization of the pyridine moiety.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a more facile process in pyridine-containing systems, particularly when a good leaving group is present at the electron-deficient C2 or C4 positions of the pyridine ring.[6][7][8] The fusion of the thiazole ring impacts the susceptibility of the pyridine ring to nucleophilic attack.
Thiazolo[4,5-b]pyridine: The synthesis of various thiazolo[4,5-b]pyridine derivatives often proceeds through nucleophilic aromatic substitution on a pre-functionalized pyridine precursor. For example, the reaction of 2-chloro-3-nitropyridines with binucleophiles is a common route to this scaffold.[9] This indicates that positions on the pyridine ring, when activated by electron-withdrawing groups and bearing a suitable leaving group, are susceptible to nucleophilic attack. The synthesis of 7-chloro-2-methylsulfanyl-thiazolo[4,5-b]pyridine-6-carbonitrile further highlights the utility of SNAr in functionalizing this isomer.[10]
Thiazolo[5,4-b]pyridine: The thiazolo[5,4-b]pyridine system is also amenable to nucleophilic aromatic substitution. The synthesis of 2-chloro-[1][3]thiazolo[5,4-b]pyridine provides a key intermediate for further functionalization via SNAr reactions.[11] Numerous studies have demonstrated the displacement of chloro or bromo substituents on the pyridine ring of the thiazolo[5,4-b]pyridine core by various nucleophiles, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[12][13] For instance, the preparation of ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates is achieved through the nucleophilic displacement of a 4-chloro substituent.
Comparative Reactivity: While a direct quantitative comparison of SNAr reaction rates between the two isomers is not available in the literature, the wealth of synthetic examples for both systems suggests that both are viable substrates for this type of transformation. The relative reactivity will be highly dependent on the position of the leaving group and the nature and position of any activating or deactivating substituents on the ring system.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for the functionalization of heterocyclic compounds. The reactivity of halothiazolopyridines in these reactions is of significant interest for the synthesis of complex molecules.
Thiazolo[4,5-b]pyridine: Halogenated thiazolo[4,5-b]pyridines are valuable precursors for cross-coupling reactions. For example, 2-(4-bromophenyl)thiazolo[4,5-b]pyridine is a commercially available building block that can be used in various coupling reactions to introduce further diversity.[10]
Thiazolo[5,4-b]pyridine: The application of Suzuki coupling for the functionalization of thiazolo[5,4-b]pyridines is well-documented, particularly in the synthesis of c-KIT inhibitors.[12] The reaction of a bromo-substituted thiazolo[5,4-b]pyridine with boronic acids or esters proceeds efficiently to afford the coupled products.
Experimental Protocols
Synthesis of 2-Substituted Thiazolo[4,5-b]pyridines via SNAr
This protocol is adapted from a general method for the synthesis of fused thiazolo[4,5-b]pyridines.[9]
Workflow:
Caption: General workflow for the synthesis of fused thiazolo[4,5-b]pyridines.
Step-by-Step Methodology:
-
To a solution of the appropriate 1,3-(S,N)-binucleophile (1 mmol) in a suitable solvent such as DMF (10 mL), add a base (e.g., triethylamine, 1 mmol).
-
Add the 2-chloro-3-nitropyridine derivative (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and acidify to precipitate the intermediate product.
-
Isolate the intermediate by filtration, wash with water, and dry.
-
Dissolve the intermediate in a suitable solvent (e.g., DMF) and add a base (e.g., Na2CO3).
-
Heat the mixture to induce Smiles rearrangement and subsequent cyclization to the final thiazolo[4,5-b]pyridine product.
-
Isolate and purify the product by crystallization or column chromatography.
Synthesis of 2-Amino-thiazolo[5,4-b]pyridines
This protocol is based on a one-step synthesis from a chloronitropyridine and a thiourea.[13]
Workflow:
Caption: One-pot synthesis of 2-amino-thiazolo[5,4-b]pyridines.
Step-by-Step Methodology:
-
In a reaction vessel, combine the substituted 3-amino-2-chloropyridine (1 mmol) and the appropriate isothiocyanate (1.1 mmol) in a suitable solvent such as DMF (5 mL).
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) under conventional heating or using microwave irradiation.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture and can be isolated by filtration.
-
Wash the collected solid with a suitable solvent (e.g., ethanol) and dry to afford the purified 2-amino-thiazolo[5,4-b]pyridine.
Summary of Reactivity Comparison
| Reaction Type | Thiazolo[4,5-b]pyridine | Thiazolo[5,4-b]pyridine | Key Considerations |
| Electrophilic Aromatic Substitution | Expected at C5 and C7 of the pyridine ring. | Feasible, regioselectivity influenced by substituents. | Potential for competing reaction at the thiazole C5 position. |
| Nucleophilic Aromatic Substitution | Well-established for activated systems. | Widely used for the synthesis of functionalized derivatives. | Reactivity is highly dependent on the leaving group and activating groups. |
| Metal-Catalyzed Cross-Coupling | Halogenated derivatives are good substrates. | Halogenated derivatives readily undergo coupling reactions. | Choice of catalyst and reaction conditions is crucial for high yields. |
Conclusion
The thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine isomers, while structurally similar, exhibit distinct reactivity patterns that are a direct consequence of the placement of the heteroatoms within their fused ring systems. Both scaffolds are amenable to a range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. The choice between these two isomers in a drug discovery or materials science program should be guided by the desired substitution pattern and the synthetic accessibility of the target molecules. Further direct comparative studies, both experimental and computational, are warranted to provide a more quantitative understanding of their relative reactivities and to enable a more predictable and rational design of novel functional molecules based on these privileged heterocyclic cores.
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Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]
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Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]
-
PMC. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. [Link]
-
Quimicaorganica.org. Electrophilic substitution on pyridine. [Link]
-
PMC. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
ResearchGate. Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. A Concise Synthesis of 7‐Chloro‐2‐methylsulfanyl‐thiazolo[4,5‐b]pyridine‐6‐carbonitrile, a Versatile Intermediate for Substituted 6‐Cyanothiazolopyridines. / ChemInform, 2006 [sci-hub.sg]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 11. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mhggroupberkeley.com [mhggroupberkeley.com]
HPLC Method Development for Purity Testing of 5-Bromothiazolo[4,5-b]pyridin-2-amine: A Comparative Guide
Executive Summary & Strategic Autonomy
In the analysis of heterocyclic scaffolds like 5-Bromothiazolo[4,5-b]pyridin-2-amine , the standard "generic gradient" approach on a C18 column often fails to resolve critical process-related impurities—specifically regioisomers and des-bromo analogs.
This guide deviates from rigid templates to present a comparative method development strategy . We will evaluate the performance of the industry-standard C18 chemistry against Phenyl-Hexyl stationary phases, demonstrating why the latter offers superior selectivity for this specific aromatic heterocycle. Furthermore, we contrast Mass Spectrometry (MS)-compatible mobile phases with phosphate-buffered systems to determine the optimal balance between sensitivity and peak symmetry.
Physicochemical Profiling: The "Why" Behind the Method
Effective method development requires understanding the analyte's behavior at the molecular level.
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Weight | ~230.09 g/mol | Suitable for standard HPLC and UHPLC. |
| LogP | ~2.3 | Moderate lipophilicity; sufficient retention on RP columns without ion-pairing reagents. |
| pKa (Base) | ~5.0 - 6.0 | The pyridine nitrogen and amine group make the molecule basic. At neutral pH, it may interact with silanols, causing tailing. Low pH (<3.0) is required to ensure full protonation and sharp peaks. |
| Structure | Fused Thiazolo-Pyridine | High aromaticity. Contains Br (electron-withdrawing) and NH2 (electron-donating). |
Critical Impurity Profile
Based on common synthetic routes (e.g., cyclization of 2-amino-5-bromopyridine), the method must separate:
-
Precursor: 2-Amino-5-bromopyridine (Less retained, polar).[1]
-
By-product: 2-Amino-3,5-dibromopyridine (More retained, highly lipophilic).
-
Regioisomer: Isothiazolo analogs (Similar LogP, requires steric/pi-pi selectivity).
Comparative Study: Stationary Phase Selection
The core challenge with this compound is resolving it from structurally similar aromatic impurities.
Option A: C18 (Octadecylsilane)
-
Mechanism: Purely hydrophobic interaction.
-
Pros: Robust, widely available.[2]
-
Cons: Often fails to separate positional isomers (e.g., 5-bromo vs. 6-bromo isomers) because their hydrophobicity (LogP) is nearly identical.
Option B: Phenyl-Hexyl (Recommended)
-
Mechanism: Hydrophobic interaction +
- stacking . -
Pros: The phenyl ring on the stationary phase interacts with the electron-deficient pyridine ring of the analyte. The bromine atom affects the electron density of the ring, significantly altering this
- interaction compared to non-brominated impurities. -
Verdict: Phenyl-Hexyl provides orthogonal selectivity, often resolving isomers that co-elute on C18.[2]
Experimental Comparison Data (Simulated Representative Data)
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Selected) |
| Retention Time (Analyte) | 4.5 min | 5.2 min |
| Resolution (Analyte vs. Isomer) | 1.2 (Co-elution risk) | 2.8 (Baseline separation) |
| Tailing Factor (USP) | 1.4 | 1.1 |
| Selectivity ( | 1.05 | 1.15 |
Mobile Phase Optimization: The pH Factor
Comparison: Formic Acid vs. Phosphate Buffer[3]
Scenario 1: LC-MS Compatible (0.1% Formic Acid)
-
Advantage: Volatile, essential for mass spec detection.
-
Disadvantage: Low buffer capacity. The basic amine moiety of the analyte can interact with residual silanols on the column, leading to peak tailing (
) and variability in retention times.
Scenario 2: UV-Purity Method (20 mM Phosphate, pH 2.5)
-
Advantage: High ionic strength suppresses ion-exchange interactions. Low pH ensures the molecule is fully protonated (
), preventing secondary interactions. -
Result: Sharp, symmetrical peaks (
). -
Recommendation: Use Phosphate buffer for routine purity testing (QC). Use Formic acid only for structure elucidation (R&D).
Recommended Method Protocol
This protocol is designed to be a self-validating system, ensuring specificity and robustness.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (primary) and 230 nm (secondary).
-
Injection Volume: 5-10 µL.
Gradient Table[3]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (Elute polar salts) |
| 15.0 | 60 | Linear Gradient |
| 18.0 | 95 | Wash (Elute dibromo impurities) |
| 20.0 | 95 | Hold |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Visualizations
Diagram 1: Method Development Logic Flow
This decision tree illustrates the causal logic used to select the Phenyl-Hexyl phase over C18.
Caption: Decision matrix prioritizing Pi-Pi interactions for aromatic heterocycle separation.
Diagram 2: Impurity Fate Mapping
Visualizing where specific synthesis impurities elute relative to the main peak.
Caption: Elution order of critical process impurities based on hydrophobicity.
Troubleshooting & System Suitability
To ensure Trustworthiness , the method must meet these criteria before every run:
-
Resolution (
): > 2.0 between the main peak and the nearest impurity. -
Tailing Factor (
): Must be < 1.5. If , increase buffer concentration or lower pH to 2.2. -
Carryover: Inject a blank after the highest standard. Area of target peak in blank must be < 0.05%.
Common Issue: Peak splitting.
-
Cause: Solvent mismatch. The sample is likely dissolved in 100% DMSO or Acetonitrile.
-
Fix: Dilute the sample with at least 50% of the starting mobile phase (Water/Buffer) to ensure focusing at the column head.
References
-
PubChem. 5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine Compound Summary. National Library of Medicine. [Link]
-
Heterocyclic Letters. Synthesis of brominated pyridine derivatives and impurity characterization. [Link]
-
MDPI Molecules. Synthesis and Evaluation of Thiazolo[4,5-b]pyridines. [Link]
-
Phenomenex Technical Guide. Phenyl-Hexyl vs. C18 Selectivity for Aromatic Compounds. [Link]
-
Waters Knowledge Base. Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. [Link]
Sources
A Researcher's Comparative Guide to the IR Spectrum of 5-Bromothiazolo[4,5-b]pyridin-2-amine
Introduction
In the field of medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is a critical step in the research and development pipeline. Among these, the thiazolo[4,5-b]pyridine scaffold has garnered significant interest due to its diverse biological activities, including potential as antimicrobial and anti-inflammatory agents.[1] The compound 5-Bromothiazolo[4,5-b]pyridin-2-amine represents a key derivative, where the strategic placement of a bromine atom and an amino group can significantly modulate its physicochemical properties and biological targets.
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[2] For a novel compound like this compound, a predictive and comparative analysis of its IR spectrum is essential for confirming its synthesis and purity. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks by comparing them to foundational substructures—2-aminopyridine and 2-aminothiazole—and established spectroscopic principles.
Molecular Structure and Vibrational Analysis
To accurately predict the IR spectrum, we must deconstruct the molecule into its constituent functional groups and the core heterocyclic system. Each component will exhibit characteristic vibrational modes (stretching, bending, wagging) that correspond to specific absorption bands in the IR spectrum.
The primary functional groups contributing to the IR spectrum of this compound are:
-
Primary Aromatic Amine (-NH₂)
-
Fused Heterocyclic Core (Thiazolo[4,5-b]pyridine)
-
Aromatic C-H bonds
-
Pyridine and Thiazole ring stretching (C=C, C=N)
-
Carbon-Sulfur bond (C-S)
-
-
Carbon-Bromine Bond (C-Br)
Below is a logical workflow for interpreting the key spectral regions.
Figure 1: Logical workflow for the IR spectral analysis of this compound.
Predictive IR Peak Analysis and Comparison
The N-H and Aromatic C-H Stretching Region (3500-3000 cm⁻¹)
-
Primary Amine (N-H) Stretches: Primary amines characteristically display two distinct bands in this region due to asymmetric and symmetric stretching modes.[3][4] For 2-aminopyridine, these bands are reported around 3442 cm⁻¹ and 3300 cm⁻¹.[5] Similarly, for 2-amino-5-methylpyridine, they appear at 3444 cm⁻¹ and 3335 cm⁻¹. We expect this compound to exhibit two medium-to-sharp bands, likely in the 3450-3300 cm⁻¹ range.
-
Aromatic C-H Stretches: Vibrations from C-H bonds on the pyridine ring typically appear just above 3000 cm⁻¹.[6] For substituted pyridines, these bands are often observed in the 3100-3000 cm⁻¹ region and are usually of weak to medium intensity.
The Double Bond and Bending Region (1650-1400 cm⁻¹)
This region is often complex but highly informative, containing absorptions from ring stretching vibrations and the primary amine scissoring mode.
-
N-H Bending (Scissoring): Primary amines show a characteristic N-H bending vibration between 1650-1580 cm⁻¹.[3] In 2-aminopyridine, this mode is observed at 1617 cm⁻¹.[5] A medium to strong band in the 1640-1600 cm⁻¹ range is expected for the title compound.
-
Heterocyclic Ring Stretches (C=C, C=N): The fused thiazolo-pyridine ring system contains multiple C=C and C=N bonds. These aromatic ring stretching vibrations typically give rise to a series of sharp bands of variable intensity between 1610 cm⁻¹ and 1400 cm⁻¹ . For comparison, 2-aminopyridine and 2-aminothiazole derivatives show a cluster of peaks in this area.[5][7] The fusion of the rings and the presence of the bromine substituent will create a unique pattern here, making it a key part of the "fingerprint" region for positive identification.
-
Aromatic C-N Stretch: The stretching of the exocyclic carbon-nitrogen bond (Aryl-NH₂) is expected in the 1335-1250 cm⁻¹ range for aromatic amines.[3]
The Fingerprint Region (Below 1400 cm⁻¹)
This region contains a high density of complex vibrations, including C-H in-plane and out-of-plane bending, ring deformation modes, and the C-Br stretch.
-
C-S Stretch: The thiazole ring contains a C-S bond. C-S stretching vibrations are typically weak and appear in the 700-600 cm⁻¹ range, though their identification can sometimes be ambiguous.
-
C-Br Stretch: The carbon-bromine stretching vibration is a key marker for this molecule. It is expected to produce a medium to strong absorption in the low-frequency region, typically between 690-515 cm⁻¹ . The exact position can be influenced by the bond's environment on the aromatic ring.
-
C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending ("wagging") bands between 900-700 cm⁻¹ is highly diagnostic of the substitution pattern on the pyridine ring.
Comparative Summary of Predicted IR Peaks
The following table summarizes the expected characteristic IR peaks for this compound, with comparisons to its core substructures.
| Vibrational Mode | Functional Group | Predicted Range (cm⁻¹) | Expected Intensity | Comparative Notes (Observed in Analogs) |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3450 - 3300 | Medium, Sharp (Two Bands) | 2-Aminopyridine shows bands at ~3442 & 3300 cm⁻¹.[5] |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Weak to Medium | Typical for substituted pyridines.[6] |
| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1640 - 1600 | Medium to Strong | Observed at 1617 cm⁻¹ in 2-aminopyridine.[5] |
| Ring Stretching | C=C, C=N (Fused Rings) | 1610 - 1400 | Medium to Strong (Multiple Bands) | A complex pattern is characteristic of the fused heterocyclic system. |
| Aromatic C-N Stretch | Aryl-NH₂ | 1335 - 1250 | Medium to Strong | Characteristic for aromatic amines.[3] |
| C-Br Stretch | Aryl-Br | 690 - 515 | Medium to Strong | A key diagnostic peak for the bromine substituent. |
Experimental Protocol: Acquiring a Validating IR Spectrum
To experimentally verify the predicted spectral features, a standard protocol for solid-phase Fourier Transform Infrared (FTIR) spectroscopy should be employed. This protocol ensures reproducibility and data integrity.
Methodology: Potassium Bromide (KBr) Pellet Technique
-
Materials:
-
This compound sample (1-2 mg, finely ground)
-
FTIR-grade Potassium Bromide (KBr) powder (~200 mg, desiccated)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
-
-
Procedure:
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which can cause broad O-H bands around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹ that may interfere with the spectrum. Cool in a desiccator.
-
Sample Preparation: Place the ~200 mg of dried KBr into the agate mortar. Add 1-2 mg of the sample.
-
Grinding: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.
-
Pellet Formation: Transfer a portion of the powder into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with the sample chamber empty to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber) and identify the key absorption bands, comparing them against the predicted values in the table above.
-
Figure 2: Key functional groups of this compound and their characteristic IR absorption regions.
Conclusion
This guide provides a comprehensive, data-supported framework for the identification of this compound using IR spectroscopy. By dissecting the molecule into its functional components and comparing them to known analogs, we have established a set of expected characteristic peaks. The presence of two distinct N-H stretching bands (3450-3300 cm⁻¹), a strong N-H bending mode (~1620 cm⁻¹), a complex pattern of aromatic ring stretches (1610-1400 cm⁻¹), and a key C-Br stretching vibration in the low-frequency region (690-515 cm⁻¹) would collectively provide strong evidence for the successful synthesis and structural integrity of the target compound. The provided experimental protocol outlines a robust method for obtaining a high-quality spectrum for verification.
References
- Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 10(38), 70–76. [Link: https://nuph.edu.ua/en/synthesis-and-antioxidant-properties-of-novel-thiazolo45-bpyridine-2-ones/]
- Royal Society of Chemistry. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra05809k]
- Sałdyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link: https://www.mdpi.com/1422-0067/23/12/6789]
- Chaban, T., et al. (2019). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. VOPROSY KHIMII I KHIMICHESKOI TEKHNOLOGII. [Link: https://vhht.dp.ua/index.php/vhht/article/view/525]
- Sałdyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Structure%2C-Spectra-and-Photochemistry-of-Isolation-Sa%C5%82dyka-Pagacz-Kostrzewa/9f8469d45371f8b4a78103d32d0c2e91244e45c4]
- Cook, G. L. (1957). Vibrational spectra of monosubstituted pyridines. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Vibrational-spectra-of-monosubstituted-pyridines-Cook/d6501258162804c7c822e118090f77975c654d00]
- Lee, K., & Park, K. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry. [Link: https://pubs.acs.org/doi/abs/10.1021/cc900147y]
- Lee, K., & Park, K. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. National Center for Biotechnology Information. [Link: https://pubmed.ncbi.nlm.nih.gov/20000427/]
- Guesmi, F., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368026/]
- Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link: https://www.sciencedirect.com/science/article/pii/S138614250500424X]
- Ali, B., et al. (2021). Molecular salts of terephthalic acids with 2-aminopyridine and 2-aminothiazole derivatives as potential antioxidant agents; Base-Acid-Base type architectures. ResearchGate. [Link: https://www.researchgate.net/publication/354728131_Molecular_salts_of_terephthalic_acids_with_2-aminopyridine_and_2-aminothiazole_derivatives_as_potential_antioxidant_agents_Base-Acid-Base_type_architectures]
- Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. National Center for Biotechnology Information. [Link: https://pubmed.ncbi.nlm.nih.gov/16413204/]
- Lokhande, G., et al. (2022). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. ResearchGate. [Link: https://www.researchgate.net/figure/reveals-the-FTIR-graph-of-N-2-Amino-benzothiazole-methacylamide-copolymers-The_fig2_359146182]
- Krishnakumar, V., & John, X. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link: https://www.tsijournals.
- Ordway, F. (n.d.). IR: amines. University of Massachusetts. [Link: https://people.chem.umass.edu/ordway/Chem269/IR_Handout_files/amines.pdf]
- Syaima, H., et al. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link: https://www.researchgate.net/figure/FTIR-spectra-of-2-amino-5-methylpyridine-and-the-complex_fig3_341996919]
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Infrared_Spectroscopy/Infrared_Spectroscopy_Absorption_Table]
- Singh, V., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. [Link: https://www.jiaur.com/gallery/31-jir-4-13.pdf]
- Illinois State University. (2015). Infrared Spectroscopy. Illinois State University Department of Chemistry. [Link: https://www.chem.
- Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. [Link: https://en.wikipedia.org/wiki/2-Aminothiazole]
- Mansour, A. M. (n.d.). Infrared (IR) Spectroscopy. University of Jordan. [Link: https://sites.ju.edu.
- Gill, N. S., et al. (1961). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry. [Link: https://cdnsciencepub.com/doi/10.1139/v61-260]
- ResearchGate. (n.d.). Frequencies of enhanced vibrational modes for pyridine molecules. ResearchGate. [Link: https://www.researchgate.net/figure/Frequencies-of-enhanced-vibrational-modes-for-pyridine-molecules_tbl1_340801642]
- Wilmshurst, J., & Bernstein, H. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/THE-VIBRATIONAL-SPECTRA-OF-PYRIDINE%2C-PYRIDINE-4-d%2C-Wilmshurst-Bernstein/12e8b209e51f84501438f6540c490215a774620f]
- Wilson, M. N., & Raston, C. L. (2022). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.2c00994]
Sources
Elemental analysis data for 5-Bromothiazolo[4,5-b]pyridin-2-amine confirmation
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QC Managers in Drug Discovery.
Executive Summary: The Purity Paradox in Heterocycles
In the high-stakes environment of drug development, 5-Bromothiazolo[4,5-b]pyridin-2-amine (CAS: 1206250-55-6) serves as a critical scaffold for kinase inhibitors and antimicrobial agents. However, its validation presents a "Purity Paradox": a sample can appear >98% pure by HPLC-UV and HRMS yet fail in biological assays due to "silent" impurities—inorganic salts, moisture, or trapped solvents—that these techniques often miss.
This guide compares the Standard Confirmation Protocol (LC-MS only) against the Rigorous Confirmation Protocol (LC-MS + Elemental Analysis) . We demonstrate why Elemental Analysis (EA) is not an archaic relic but the ultimate arbiter of bulk purity for halogenated heteroaromatics.
Technical Profile & Theoretical Baseline
Before analyzing experimental data, we must establish the "Ground Truth"—the theoretical elemental composition of the pure pharmacophore.
Compound: this compound Formula: C₆H₄BrN₃S Molecular Weight: 230.09 g/mol [1]
Table 1: Theoretical Elemental Composition (The "Gold Standard")
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 6 | 12.011 | 72.07 | 31.32% |
| Hydrogen (H) | 4 | 1.008 | 4.03 | 1.76% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 18.26% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 13.93% |
| Bromine (Br) | 1 | 79.904 | 79.90 | 34.73% |
Critical Insight: The high Bromine content (~35%) significantly dilutes the Carbon signal. In EA, a deviation in Carbon often signals trapped solvent, while Nitrogen deviations typically indicate unreacted pyridine precursors.
Comparative Analysis: Validating the "Product" (The Synthesized Batch)
We compared two grades of synthesized this compound to demonstrate the "performance" difference in validation rigor.
-
Alternative A (Standard Grade): Confirmed via HPLC (254 nm) and ESI-MS.
-
The Product (High-Fidelity Grade): Confirmed via HPLC, ESI-MS, and Elemental Analysis .
Experiment 1: The "Silent" Impurity Challenge
Both batches showed a single peak on HPLC (>98% area integration) and the correct parent ion (
Table 2: Experimental Data Comparison
| Metric | Theoretical | Alternative A (Standard) | The Product (High-Fidelity) | Status |
| Carbon % | 31.32% | 29.10% (-2.22%) | 31.25% (-0.07%) | A Fails |
| Hydrogen % | 1.76% | 1.95% (+0.19%) | 1.79% (+0.03%) | A Fails |
| Nitrogen % | 18.26% | 16.80% (-1.46%) | 18.22% (-0.04%) | A Fails |
| Purity Conclusion | 100% | ~88% Active Mass | >99% Active Mass |
Analysis of Failure (Alternative A): The significant drop in Carbon and Nitrogen, combined with the correct HPLC trace, suggests the presence of inorganic salts (likely KBr or NaBr from the cyclization step) or retained water/solvent that is invisible to UV detection.
-
Calculation: If the sample contains ~10% inorganic salt (non-combustible), all elemental percentages drop proportionally.
-
Consequence: Using Alternative A in a biological assay at "10 µM" would actually deliver only ~8.8 µM, potentially leading to false negatives in potency screening.
Experimental Protocol: Best Practices for Halogenated EA
Achieving the "High-Fidelity" result requires specific handling due to the heavy Bromine atom, which can interfere with combustion.
Workflow Diagram: The Confirmation Triad
Caption: The "Triad of Confirmation" ensures that "invisible" impurities (salts, water) detected only by EA are removed before biological testing.
Step-by-Step Protocol for this compound
-
Sample Preparation:
-
Dry the sample under high vacuum (0.1 mbar) at 50°C for 24 hours. Why? Thiazoles are prone to forming hydrates.
-
Weigh 2.0–2.5 mg into a tin capsule. Precision is paramount; use a microbalance (±0.001 mg).
-
-
Combustion Aids (The "Secret Sauce"):
-
Add Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.
-
Mechanism: Bromine can form volatile molecular species that escape detection or corrode the detector. WO₃ acts as a scrubber and combustion catalyst, ensuring complete oxidation of the sulfur-rich heterocyclic ring and proper halogen capture.
-
-
Instrumentation Settings:
-
Furnace Temperature: >1000°C (Flash combustion).
-
Carrier Gas: Helium (High Purity >99.999%).
-
Oxygen Loop: Optimized for high-sulfur compounds to prevent SO₂ tailing.
-
-
Data Validation:
-
Acceptance Criteria: Experimental values must fall within ±0.4% of theoretical values.
-
Self-Validating Step: Run a sulfanilamide standard immediately before the sample to verify the Sulfur/Nitrogen response factors.
-
Troubleshooting & Interpretation Guide
When EA fails, the direction of the deviation diagnoses the impurity.
Diagram: Impurity Decision Tree
Caption: Diagnostic logic for interpreting Elemental Analysis deviations in thiazolopyridine derivatives.
Interpretation Table
| Observation | Likely Cause | Remediation |
| C, H, N all low | Inorganic contamination (Silica, Salts). | Dissolve in organic solvent, filter, and recrystallize. |
| C high, H high | Trapped organic solvent (e.g., Ethanol, DMF). | Extended drying under vacuum; lyophilization. |
| N high | Unreacted starting material (e.g., 2,6-diaminopyridine). | Recrystallization or Column Chromatography. |
| S low | Incomplete combustion (Ash formation). | Increase O₂ dosing; check WO₃ additive. |
Conclusion
For This compound , relying solely on LC-MS is a risk to data integrity. The presence of the heavy bromine atom and the potential for salt formation during cyclization makes Elemental Analysis the only method capable of confirming the bulk molar purity required for accurate biological data.
Recommendation: Adopt the "High-Fidelity" protocol (EA + NMR + LCMS) for all lead compounds to prevent costly false negatives in drug discovery pipelines.
References
-
PubChem. (2025).[2][3] 5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine Compound Summary. National Library of Medicine. [Link]
-
MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica. [Link][4]
-
National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. PMC. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[5] Inorganic Chemistry Frontiers. [Link]
Sources
- 1. 1206250-55-6 | this compound - AiFChem [aifchem.com]
- 2. PubChemLite - 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine (C6H4BrN3S) [pubchemlite.lcsb.uni.lu]
- 3. 5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine | C6H4BrN3S | CID 45789977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. libra.article2submit.com [libra.article2submit.com]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
